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  • Product: N-(2,6-Diisopropylphenyl)formamide
  • CAS: 84250-69-1

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to N-(2,6-Diisopropylphenyl)formamide: Properties, Synthesis, and Analysis

Executive Summary: This technical guide provides an in-depth analysis of N-(2,6-Diisopropylphenyl)formamide, a sterically hindered aromatic amide with significant applications in synthetic chemistry. With a molecular wei...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: This technical guide provides an in-depth analysis of N-(2,6-Diisopropylphenyl)formamide, a sterically hindered aromatic amide with significant applications in synthetic chemistry. With a molecular weight of 205.30 g/mol , this compound is notable not just for its physical properties but for its unique structural characteristics, including a significantly non-planar conformation. This document details its physicochemical properties, provides a validated protocol for its synthesis and purification, outlines a comprehensive analytical workflow for its characterization, and discusses its applications as a crucial building block in the development of advanced chemical structures such as N-heterocyclic carbene (NHC) ligands. This guide is intended for researchers and professionals in chemical synthesis and drug development who require a thorough understanding of this versatile intermediate.

Introduction to N-(2,6-Diisopropylphenyl)formamide

N-(2,6-Diisopropylphenyl)formamide, with the chemical formula C₁₃H₁₉NO, is an organic compound that serves as a valuable intermediate in synthetic chemistry. Its structure is characterized by a formamide group attached to a 2,6-diisopropylaniline backbone. The presence of two bulky isopropyl groups in the ortho positions of the phenyl ring imparts significant steric hindrance, which dictates its unique chemical reactivity and three-dimensional structure. This steric shielding is a critical feature, making it a precursor of choice for synthesizing ligands used in catalysis, particularly N-heterocyclic carbenes (NHCs), where the bulky substituents are essential for stabilizing the carbene center and tuning the catalyst's activity and selectivity. This guide explores the foundational data, synthesis, and analytical validation of this important chemical entity.

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and structural properties is fundamental to its application. N-(2,6-Diisopropylphenyl)formamide possesses well-defined characteristics that have been experimentally verified.

Core Physicochemical Data

The essential quantitative data for N-(2,6-Diisopropylphenyl)formamide are summarized in the table below, compiled from authoritative chemical databases and suppliers.

PropertyValueSource(s)
Molecular Weight 205.30 g/mol [1][2]
Molecular Formula C₁₃H₁₉NO[1][2]
CAS Number 84250-69-1[2]
Physical Form Solid
Melting Point 155-159 °C
IUPAC Name N-[2,6-di(propan-2-yl)phenyl]formamide[1]
InChI Key HGCULERWAGEILG-UHFFFAOYSA-N[1]
Unique Structural Characteristics

The most striking feature of N-(2,6-Diisopropylphenyl)formamide is its non-planar molecular geometry, confirmed by single-crystal X-ray diffraction.[3][4]

  • Steric Hindrance and Dihedral Angle: The steric repulsion between the formamide group and the two ortho-isopropyl substituents forces the molecule into a twisted conformation. The dihedral angle between the plane of the aromatic ring and the formamide group is approximately 77.4°, which is among the largest known for formamide derivatives.[3][4] This structural rigidity is a direct consequence of the bulky isopropyl groups, a feature that is exploited in the design of catalysts and ligands.

  • Rotational Isomers (Rotamers): In solution, due to hindered rotation around the amide (C-N) bond, N-(2,6-Diisopropylphenyl)formamide exists as a mixture of two distinct rotamers.[3] ¹H-NMR spectroscopy in deuterated chloroform (CDCl₃) clearly shows two sets of signals, with a major-to-minor rotamer ratio of approximately 2:1.[3][4]

  • Solid-State Packing: In the crystalline state, molecules are linked by intermolecular N—H⋯O hydrogen bonds, forming infinite chains that propagate through the crystal lattice.[3][4]

Caption: 2D structure of N-(2,6-Diisopropylphenyl)formamide.

Synthesis and Purification

The synthesis of N-(2,6-Diisopropylphenyl)formamide can be achieved in high yield through a straightforward formylation reaction. The protocol described here is robust and has been published in peer-reviewed literature.[4]

Synthetic Protocol: Formylation of 2,6-Diisopropylaniline

This procedure relies on the direct formylation of the primary amine using formic acid as the formyl group donor.

Step-by-Step Methodology:

  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2,6-diisopropylaniline (1.0 equivalent) in chloroform.

  • Addition of Formylating Agent: Add an excess of formic acid (approximately 6.0 equivalents) to the solution. The use of excess formic acid drives the reaction to completion.

  • Reaction: Heat the mixture to reflux and maintain stirring for 16 hours. The extended reaction time is necessary to overcome the steric hindrance around the amine nitrogen.

  • Work-up: After cooling to room temperature, remove the chloroform solvent and excess formic acid under reduced pressure using a rotary evaporator. This will yield the crude product as a solid.

  • Purification: The crude solid can be further purified by recrystallization. Slow evaporation of a chloroform solution yields high-purity, needle-like crystals of the title compound with yields reported up to 92%.[3][4]

cluster_0 Synthesis Workflow Reagents 2,6-Diisopropylaniline + Formic Acid + Chloroform Reaction Reflux at ~61°C (16 hours) Reagents->Reaction Heat Workup Solvent Removal (Rotary Evaporation) Reaction->Workup Cool Purification Recrystallization (from Chloroform) Workup->Purification Product Pure N-(2,6-Diisopropylphenyl)formamide (White Solid, ~92% Yield) Purification->Product

Caption: Workflow for the synthesis of N-(2,6-Diisopropylphenyl)formamide.

Analytical Validation and Characterization

A multi-technique approach is required to confirm the identity, purity, and structural integrity of the synthesized compound. This constitutes a self-validating system where spectroscopic and crystallographic data converge to provide an unambiguous characterization.

Spectroscopic and Spectrometric Analysis
  • Nuclear Magnetic Resonance (NMR):

    • ¹H-NMR: As a primary tool for structural elucidation, the ¹H-NMR spectrum in CDCl₃ is distinctive. It confirms the presence of two rotamers in a ~2:1 ratio, with separate signals for the formyl proton (-C(H)=O) and the amide proton (-NH-).[3] The aromatic protons appear as multiplets, while the isopropyl groups show a characteristic doublet for the methyl protons and a septet for the methine proton.[3][4]

    • ¹³C-NMR: The ¹³C-NMR spectrum complements the proton data, showing distinct signals for the carbonyl carbon, the aromatic carbons, and the two carbons of the isopropyl groups, further confirming the molecular backbone.[4]

  • Mass Spectrometry (MS):

    • Electrospray Ionization (ESI-MS): High-resolution mass spectrometry provides definitive confirmation of the molecular formula. For C₁₃H₁₉NO, the expected protonated molecule [M+H]⁺ has a calculated m/z of 206.1545, which matches experimental findings.[4]

Single-Crystal X-ray Diffraction

For definitive structural proof, single-crystal X-ray diffraction is the gold standard. This technique provides the precise atomic coordinates in the solid state, allowing for the direct measurement of bond lengths, bond angles, and the critical dihedral angle between the phenyl and formamide planes (77.4°).[3][4] It also confirms the intermolecular hydrogen bonding network.

cluster_1 Analytical Workflow Start Synthesized Product NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR MS Mass Spectrometry (ESI-MS) Start->MS XRay X-Ray Diffraction (Single Crystal) Start->XRay Result_NMR Confirms: - Rotamers in solution - Functional groups NMR->Result_NMR Result_MS Confirms: - Molecular Weight - Molecular Formula MS->Result_MS Result_XRay Confirms: - 3D Structure - Dihedral Angle - H-Bonding XRay->Result_XRay Final Validated Structure & Purity Result_NMR->Final Result_MS->Final Result_XRay->Final

Caption: Comprehensive workflow for analytical validation.

Applications in Research and Drug Development

While N-(2,6-Diisopropylphenyl)formamide is not typically an active pharmaceutical ingredient (API), it is a critical building block in areas that support drug discovery and development.

  • Precursor to N-Heterocyclic Carbene (NHC) Ligands: Its primary application is in the synthesis of sterically demanding NHC ligands. It has been identified as a byproduct and key intermediate in the synthesis of 1,3-bis-(2,6-diisopropylphenyl)-imidazolium chloride, a widely used NHC precursor.[5][6] The bulky 2,6-diisopropylphenyl groups are essential for creating a protective steric pocket around the metal center in organometallic catalysts, enhancing stability and controlling catalytic outcomes.

  • Intermediate in Formamidine Synthesis: This compound can be a starting material for producing N,N'-disubstituted formamidines. Formamidines are versatile ligands for a wide range of metals and have been explored in the synthesis of novel inorganic complexes and catalysts.[7]

  • Role of the Formamide Group: More broadly, the formamide functional group is of immense importance in chemistry. Solvents like N,N-dimethylformamide (DMF) are ubiquitous in industrial processes, including solid-phase peptide synthesis, a cornerstone of drug discovery.[8][9] While this specific molecule is a solid, its chemistry is representative of the formamide class, which is integral to many synthetic transformations.

Safety and Handling

Proper laboratory safety protocols must be observed when handling N-(2,6-Diisopropylphenyl)formamide.

  • GHS Hazard Classification: The compound is classified as Acute Toxicity, Oral, Category 4.[1] The corresponding GHS hazard statement is H302: Harmful if swallowed.

  • Precautionary Measures:

    • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat. A dust mask (e.g., N95) is recommended when handling the solid powder to prevent inhalation.

    • Handling: Avoid ingestion, inhalation, and contact with skin and eyes. Use in a well-ventilated area or a chemical fume hood.

    • Storage: Store in a tightly sealed container in a cool, dry place.

References

  • PubChem. N-(2,6-Diisopropylphenyl)formamide. National Center for Biotechnology Information. [Link]

  • Chitanda, J. M., Quail, J. W., & Foley, S. R. (2008). N-(2,6-Diisopropylphenyl)formamide. Acta Crystallographica Section E: Structure Reports Online, 64(8), o1728. [Link]

  • Hintermann, L. (2012). N-(2,6-Diisopropylphenyl)formamide toluene 0.33-solvate. IUCrData, 1(4), x120323. [Link]

  • Hintermann, L., & Dang, T. T. (2012). N-(2,6-diisopropylphenyl)formamide toluene 0.33-solvate. Acta crystallographica. Section E, Structure reports online, 68(Pt 5), o1311. [Link]

  • Chitanda, J. M., Quail, J. W., & Foley, S. R. (2008). N-(2,6-Diisopropylphenyl)formamide. ResearchGate. [Link]

  • Foley, S. R., et al. (2019). Predicting molecular isomerism of symmetrical and unsymmetrical N,N'-diphenyl formamidines in the solid. RSC Advances, 9(1), 1-10. [Link]

  • Silver Fern Chemical. Exploring the Uses of Dimethyl Formamide in Electronics, Pharmaceuticals, and More. [Link]

  • Jones, C., et al. (2021). Synthesis and characterization of a range of antimony(I/III) N,N'-bis(2,6-diisopropylphenyl)formamidinate complexes. Acta Crystallographica Section C: Structural Chemistry, 77(9), 577-585. [Link]

  • Jebsen & Jessen Chemicals. Dimethylformamid (DMF). [Link]

Sources

Exploratory

N-(2,6-Diisopropylphenyl)formamide: Structural Dynamics, Bonding, and Synthetic Protocols for Advanced Catalysis

Introduction and Strategic Importance In the realm of modern organometallic chemistry and active pharmaceutical ingredient (API) development, the architectural design of ancillary ligands dictates the efficacy of the cat...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Importance

In the realm of modern organometallic chemistry and active pharmaceutical ingredient (API) development, the architectural design of ancillary ligands dictates the efficacy of the catalyst. N-(2,6-Diisopropylphenyl)formamide (CAS: 84250-69-1) serves as the foundational precursor for the synthesis of bulky N-heterocyclic carbenes (NHCs), most notably the IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene) ligand.

The unique structural and bonding characteristics of this formamide—specifically its extreme steric bulk and restricted bond rotations—enable the stabilization of highly reactive, low-coordinate metal centers (such as Palladium and Ruthenium) used in cross-coupling and olefin metathesis reactions. This technical guide explores the electronic structure, conformational isomerism, and validated synthetic workflows for this critical intermediate.

Electronic Structure and Bonding Dynamics

The Amide Resonance and Restricted Rotation

The core bonding phenomenon in N-(2,6-diisopropylphenyl)formamide is the partial double-bond character of the C–N amide bond. The lone pair of electrons on the nitrogen atom delocalizes into the π∗ antibonding orbital of the adjacent carbonyl group. This delocalization creates a resonance hybrid that restricts free rotation around the C–N axis, locking the molecule into distinct conformational states observable on the Nuclear Magnetic Resonance (NMR) timescale.

Resonance Neutral Neutral Amide Form (N lone pair localized) Zwitterion Zwitterionic Form (C=N double bond, O-) Neutral->Zwitterion Electron Delocalization (Restricts C-N rotation)

Caption: Resonance structures of the formamide group restricting C-N bond rotation.

Steric Shielding by Diisopropyl Groups

The 2,6-diisopropylphenyl moiety provides immense steric shielding. The isopropyl groups project above and below the plane of the aromatic ring. Because of the steric clash between these isopropyl groups and the formyl moiety, the rotation around the N–C(aryl) bond is also highly restricted. This orthogonal arrangement prevents the nitrogen lone pair from fully conjugating with the aromatic π -system, forcing the lone pair to commit entirely to the amide resonance. This structural feature is critical for the eventual nucleophilicity of the derived NHC catalyst.

Physicochemical and Crystallographic Data

X-ray crystallographic studies [1] confirm that the amide plane is nearly perpendicular to the aromatic ring to minimize steric repulsion.

Table 1: Physicochemical and Crystallographic Properties

PropertyValueStructural Implication
Molecular Weight 205.30 g/mol Determines stoichiometric equivalents in downstream cyclization.
Chemical Formula C₁₃H₁₉NO-
Topological Polar Surface Area 29.1 ŲIndicates moderate polarity; soluble in DCM, THF, and EtOAc.
XLogP3 2.4High lipophilicity driven by the diisopropyl groups.
CCDC Deposition Number 619678Validates the orthogonal N-C(aryl) dihedral angle.

Conformational Isomerism: The Rotameric Effect

Due to the restricted C–N bond rotation, N-(2,6-diisopropylphenyl)formamide exists as a mixture of cis and trans rotamers (often referred to as Z and E conformers regarding the oxygen and the aryl group).

  • Trans-Rotamer (Thermodynamically Favored): The formyl hydrogen points toward the bulky aryl group, while the carbonyl oxygen points away. This minimizes the severe steric clash between the oxygen and the isopropyl groups.

  • Cis-Rotamer (Kinetically Accessible): The carbonyl oxygen points toward the aryl ring. This state is highly sterically hindered and exists in a minor equilibrium fraction.

Understanding these rotamers is crucial for researchers, as their presence results in peak doubling in both 1 H and 13 C NMR spectra, which is frequently misidentified as an impurity by novice analysts.

Synthetic Methodology: Controlled Formylation Workflow

Direct formylation of 2,6-diisopropylaniline with formic acid requires excessive heat, which can lead to oxidation or degradation of the aniline. To circumvent this, the industry standard utilizes acetic formic anhydride , generated in situ, as a highly electrophilic formylating agent [2].

Logical Workflow of Synthesis

SynthesisWorkflow A 2,6-Diisopropylaniline C N-(2,6-Diisopropylphenyl)formamide (Kinetic Mixture) A->C Formylation (0°C to RT) B Mixed Anhydride (HCOOH + Ac2O) B->C Formylating Agent D Trans-Rotamer (Thermodynamic) C->D Equilibration E Cis-Rotamer (Minor Fraction) C->E Equilibration F IPr Ligand Precursor (Imidazolium Salt) D->F Cyclization / Reduction E->F Cyclization / Reduction

Caption: Synthetic workflow and rotameric equilibrium of N-(2,6-diisopropylphenyl)formamide.

Step-by-Step Protocol: Mild Formylation

Causality Note: Generating acetic formic anhydride in situ leverages the leaving-group ability of the acetate ion, vastly accelerating the nucleophilic acyl substitution at 0°C and preventing unwanted acylation (acetylation) side reactions.

  • Preparation of the Mixed Anhydride:

    • In a dry, argon-purged flask, combine 2.0 equivalents of formic acid (98%) and 1.5 equivalents of acetic anhydride.

    • Stir the mixture at 50°C for 1 hour to drive the equilibrium toward acetic formic anhydride.

    • Cool the mixture to 0°C using an ice bath.

  • Amidation:

    • In a separate flask, dissolve 1.0 equivalent of 2,6-diisopropylaniline in anhydrous dichloromethane (DCM).

    • Add the cooled mixed anhydride dropwise to the aniline solution over 30 minutes, maintaining the internal temperature below 5°C.

    • Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Self-Validation Checkpoint 1 (TLC):

    • Run a Thin Layer Chromatography (TLC) plate (Eluent: 80:20 Hexane/Ethyl Acetate). The starting aniline (highly non-polar, UV active) should disappear, replaced by a lower Rf spot (the formamide).

  • Quenching and Workup:

    • Quench the reaction by slowly adding saturated aqueous NaHCO₃ until gas evolution (CO₂) ceases. Causality: This neutralizes unreacted acids and hydrolyzes excess anhydride.

    • Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification:

    • Triturate the crude residue with cold hexanes to precipitate the pure N-(2,6-diisopropylphenyl)formamide as a white crystalline solid.

Characterization and Self-Validation Systems

To ensure the integrity of the synthesized formamide before downstream cyclization into an NHC, rigorous spectroscopic validation is required. The presence of rotamers makes the NMR spectrum complex but highly diagnostic.

Table 2: Diagnostic 1 H NMR Shifts (400 MHz, CDCl₃)

Proton EnvironmentChemical Shift (ppm)MultiplicityDiagnostic Significance
Formyl (CHO) - Trans ~8.40Singlet / DoubletPrimary indicator of successful formylation.
Formyl (CHO) - Cis ~8.00Singlet / DoubletConfirms rotameric equilibrium (minor peak).
Amide (NH) ~7.00 - 7.50Broad SingletValidates the secondary amine structure.
Aromatic (Ar-H) ~7.15 - 7.35MultipletConfirms the intact 2,6-diisopropylphenyl ring.
Isopropyl (CH) ~3.15SeptetValidates steric bulk preservation.
Isopropyl (CH₃) ~1.20DoubletIntegrates to 12H; confirms no degradation of alkyl groups.

Self-Validation Checkpoint 2 (FTIR): A successful synthesis is definitively proven by the absence of the N-H doublet stretching bands of the primary aniline (~3300–3400 cm⁻¹) and the appearance of a strong, sharp Amide I carbonyl (C=O) stretch at ~1660–1690 cm⁻¹ .

Downstream Applications in Drug Development

The validated N-(2,6-diisopropylphenyl)formamide is rarely an end-product. In drug development, it is primarily converted into the IPr ligand. The formamide is reacted with glyoxal and a secondary amine to form a diimine, which is subsequently cyclized and reduced to form an imidazolium salt.

Upon deprotonation with a strong base (e.g., Potassium tert-butoxide), the resulting free carbene binds tightly to transition metals. These IPr-metal complexes (such as PEPPSI-IPr for Palladium and Grubbs Second Generation for Ruthenium) are the catalytic engines behind the Suzuki-Miyaura couplings and macrocyclizations used to synthesize complex APIs, including modern antivirals and targeted oncology therapeutics.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 12053263, N-(2,6-Diisopropylphenyl)formamide" PubChem,[Link]

  • Gribble, G. W. "Formylation of Amines with Acetic Formic Anhydride." Beilstein Journal of Organic Chemistry,[Link]

Foundational

Synthesis of N-(2,6-Diisopropylphenyl)formamide: A Technical Guide to a Key Synthetic Intermediate

Abstract: This technical guide provides an in-depth exploration of the synthesis of N-(2,6-diisopropylphenyl)formamide from its precursor, 2,6-diisopropylaniline. N-(2,6-diisopropylphenyl)formamide is a sterically hinder...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides an in-depth exploration of the synthesis of N-(2,6-diisopropylphenyl)formamide from its precursor, 2,6-diisopropylaniline. N-(2,6-diisopropylphenyl)formamide is a sterically hindered amide of significant interest, primarily serving as a crucial intermediate in the synthesis of N-heterocyclic carbene (NHC) ligands, which are pivotal in modern catalysis. This document offers a comprehensive overview of the prevalent synthetic methodologies, detailed mechanistic insights, step-by-step experimental protocols, and critical safety information. It is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource for the preparation and handling of this important compound.

Part 1: Reagent and Safety Overview

Successful and safe synthesis begins with a thorough understanding of the materials involved. The primary reactants and the final product possess distinct physical properties and hazard profiles that must be respected in a laboratory setting.

Physicochemical Properties

A summary of the key physical and chemical properties of the compounds involved in this synthesis is presented below.

CompoundFormulaMol. Weight ( g/mol )M.P. (°C)B.P. (°C)Density
2,6-DiisopropylanilineC₁₂H₁₉N177.29-452570.94 g/mL
Formic AcidCH₂O₂46.038.31011.22 g/mL
Acetic AnhydrideC₄H₆O₃102.09-73139.81.08 g/mL
N-(2,6-Diisopropylphenyl)formamideC₁₃H₁₉NO205.30155-159N/AN/A

[Sources:[1][2][3]]

Critical Safety Analysis (EHS)

Adherence to safety protocols is non-negotiable. The following analysis is derived from Safety Data Sheets (SDS) for each chemical and constitutes a critical component of a self-validating and trustworthy experimental plan.

  • 2,6-Diisopropylaniline:

    • Hazards: Harmful to aquatic life with long-lasting effects[4][5]. May cause eye irritation[6]. Can lead to the formation of methemoglobin upon absorption into the body, which may cause cyanosis[6].

    • Handling: Wear protective gloves, clothing, and eye/face protection[1][4][5]. Ensure adequate ventilation and avoid inhalation[5]. Handle in accordance with good industrial hygiene and safety practices[5].

    • PPE: Safety glasses with side-shields, fluorinated rubber gloves, and impervious clothing are recommended[1].

  • Formic Acid (concentrated):

    • Hazards: Flammable liquid and vapor[7][8]. Harmful if swallowed and toxic if inhaled[7][8]. Causes severe skin burns and eye damage[7][9]. Corrosive to the respiratory tract[10][11]. Note: Decomposes over time to carbon monoxide and water, which can lead to pressure buildup in sealed containers[7].

    • Handling: Use only in a well-ventilated area, preferably a chemical fume hood[7][8]. Keep away from heat, sparks, and open flames[7][11]. Ground/bond container and receiving equipment[8][11]. Avoid contact with strong bases, oxidizers, and powdered metals[7].

    • PPE: Wear chemical-resistant gloves, protective clothing, and chemical safety goggles with a face shield[9][11].

  • Acetic Anhydride:

    • Hazards: Flammable liquid and vapor[12][13]. Harmful if swallowed and fatal if inhaled[12][13]. Causes severe skin burns and eye damage[12][13][14]. Reacts violently with water.

    • Handling: Keep away from sources of ignition and water[12][14]. Use explosion-proof electrical and ventilating equipment[13][15]. Handle and open container with care in a well-ventilated area[14].

    • PPE: Wear tightly fitting safety goggles, a face shield, protective gloves, and appropriate protective clothing[13][14].

Part 2: Synthetic Strategies & Mechanistic Insights

The formylation of a sterically hindered amine like 2,6-diisopropylaniline can be accomplished through several methods. This guide focuses on the two most prevalent and reliable approaches, highlighting the chemical principles that ensure their efficacy.

Method 1: Direct Formylation with Formic Acid

This method represents the most straightforward approach, utilizing formic acid as both the reagent and a solvent. The reaction proceeds by heating the aniline in an excess of formic acid.

Mechanism: The reaction is an acid-catalyzed nucleophilic acyl substitution. The amine nitrogen of 2,6-diisopropylaniline acts as a nucleophile, attacking the carbonyl carbon of formic acid. Given the high concentration of formic acid and elevated temperatures, the equilibrium is driven towards the formation of the more stable amide product. The reaction is often refluxed for an extended period to achieve a high conversion rate[16][17].

Method 2: Formylation via Acetic Formic Anhydride (AFA)

A more potent and rapid method involves the in situ generation of acetic formic anhydride (AFA), a mixed anhydride, from formic acid and acetic anhydride.[18][19][20][21] AFA is a highly reactive formylating agent that readily reacts with amines under milder conditions than the direct formic acid method.

Mechanism:

  • Formation of AFA: Acetic anhydride reacts with formic acid to form acetic formic anhydride and acetic acid as a byproduct[18][19]. This mixed anhydride is more stable than pure formic anhydride, which is prone to decomposition[19].

  • Selective Formylation: The AFA molecule presents two electrophilic carbonyl centers: one from the formyl group and one from the acetyl group. The formyl carbonyl is significantly more electrophilic and less sterically hindered, making it the preferential site for nucleophilic attack by the amine[18][19]. The acetate ion is an excellent leaving group, facilitating the reaction. This high selectivity results in clean N-formylation with minimal N-acetylation byproducts.

AFA_Mechanism cluster_0 Step 1: In Situ AFA Generation cluster_1 Step 2: Selective N-Formylation FA Formic Acid AFA Acetic Formic Anhydride (AFA) FA->AFA + AA Acetic Anhydride AA->AFA AFA2 AFA AcOH Acetic Acid Aniline 2,6-Diisopropylaniline Product N-(2,6-Diisopropylphenyl)formamide Aniline->Product Nucleophilic Attack AFA2->Product

Caption: Mechanism of N-formylation using acetic formic anhydride (AFA).

Comparison of Synthetic Routes
FeatureMethod 1: Direct Formic AcidMethod 2: Acetic Formic Anhydride
Reagents 2,6-Diisopropylaniline, Formic Acid2,6-Diisopropylaniline, Formic Acid, Acetic Anhydride
Reactivity Lower; requires high temp. & long timeHigher; potent formylating agent
Reaction Time 16+ hours[16][17]1-3 hours typically[18]
Temperature Reflux (e.g., in Chloroform, ~61°C)[16]0°C to Room Temperature[18]
Yield High (~92%) reported[16][17]Generally high to excellent[18]
Work-up Simple evaporation of excess acid/solventRequires aqueous quench/extraction
Pros Fewer reagents, simple procedureFaster, milder conditions, highly selective
Cons Long reaction time, high energy inputRequires handling of corrosive acetic anhydride

Part 3: Detailed Experimental Protocols

The following protocols are designed to be self-validating systems, incorporating necessary steps for monitoring, work-up, and purification. All procedures must be performed in a well-ventilated chemical fume hood.

Protocol 1: Direct Formylation via Formic Acid Reflux

This protocol is adapted from a reported high-yield synthesis[16][17].

  • Materials & Equipment:

    • 2,6-Diisopropylaniline (4.70 g, 26.5 mmol)

    • Formic Acid (≥95%, 7.31 g, 159.0 mmol, 6 eq.)

    • Chloroform (20 mL)

    • Round-bottom flask (100 mL)

    • Reflux condenser

    • Heating mantle with magnetic stirrer

    • Rotary evaporator

  • Step-by-Step Procedure:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,6-diisopropylaniline (4.70 g).

    • Add chloroform (20 mL) and stir until the aniline is fully dissolved.

    • Carefully add formic acid (7.31 g, 6 equivalents) to the solution.

    • Attach a reflux condenser to the flask and place it in a heating mantle.

    • Heat the mixture to reflux with continuous stirring. The reaction progress can be monitored by TLC. The solution color may change from yellow to green and finally to colorless over the course of the reaction[16].

    • Maintain reflux for 16 hours.

    • After 16 hours, allow the reaction to cool to room temperature.

    • Remove the chloroform solvent and excess formic acid using a rotary evaporator under reduced pressure.

    • The resulting crude product will be a white solid. Further purification can be achieved by recrystallization, for example, by slow evaporation from a chloroform solution to yield needle-like crystals[16][17].

Protocol 2: Rapid Formylation via In Situ AFA Generation

This protocol is a generalized but effective procedure based on established methods for N-formylation using AFA[18][19].

  • Materials & Equipment:

    • 2,6-Diisopropylaniline (4.43 g, 25.0 mmol)

    • Acetic Anhydride (2.81 g, 27.5 mmol, 1.1 eq.)

    • Formic Acid (≥95%, 1.73 g, 37.5 mmol, 1.5 eq.)

    • Diethyl ether or Dichloromethane for extraction

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Two round-bottom flasks (50 mL and 100 mL)

    • Ice bath, magnetic stirrers

    • Separatory funnel, rotary evaporator

AFA_Workflow cluster_0 AFA Preparation (Flask 1) cluster_1 Main Reaction (Flask 2) cluster_2 Formylation & Work-up A1 Cool Acetic Anhydride to 0°C A2 Slowly Add Formic Acid A1->A2 A3 Stir at 0°C for 15-30 min A2->A3 C1 Slowly Add AFA Solution to Aniline Solution at 0°C A3->C1 Freshly Prepared AFA Solution B1 Dissolve Aniline in Solvent B2 Cool to 0°C B1->B2 B2->C1 C2 Warm to RT, Monitor by TLC (1-3h) C1->C2 C3 Quench with cold NaHCO₃(aq) C2->C3 C4 Extract with Ether (3x) C3->C4 C5 Dry Organic Layer (Na₂SO₄) C4->C5 C6 Concentrate in Vacuo C5->C6 P Purify (Recrystallization) C6->P Crude Product

Caption: Experimental workflow for the synthesis via the AFA method.

  • Step-by-Step Procedure:

    • AFA Preparation: In a 50 mL flask, cool acetic anhydride (2.81 g) to 0°C in an ice bath. With stirring, slowly add formic acid (1.73 g). Caution: The reaction can be exothermic. Maintain the temperature at 0°C and stir the mixture for 20-30 minutes to ensure the formation of AFA[18].

    • Reaction Setup: In a separate 100 mL flask, dissolve 2,6-diisopropylaniline (4.43 g) in a suitable solvent like diethyl ether or THF and cool the solution to 0°C.

    • Formylation: Slowly add the freshly prepared AFA solution from step 1 to the cooled aniline solution.

    • Reaction Monitoring: Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction's completion using TLC (typically 1-3 hours)[18].

    • Work-up: Once the starting material is consumed, cool the flask back to 0°C and carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 20 mL).

    • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by recrystallization[18].

Part 4: Product Characterization

The identity and purity of the synthesized N-(2,6-diisopropylphenyl)formamide must be confirmed through analytical methods. Due to the bulky ortho-isopropyl groups, the molecule exhibits interesting structural features.

  • Physical Appearance: A white, crystalline solid[2][16].

  • Structural Features: The compound has a non-planar structure, with the formamide group significantly twisted relative to the phenyl ring due to steric hindrance from the isopropyl groups[16][17][22].

  • Rotamers: In solution (e.g., in CDCl₃), the compound exists as a mixture of two rotamers (rotational isomers) due to the high energy barrier for rotation around the C-N amide bond. This is readily observable in the ¹H NMR spectrum, where distinct sets of peaks for the major and minor rotamers are present, often in a ratio of approximately 2:1[16][17][22].

Spectroscopic Data (Reported)

The following data is based on published characterization of the compound[16][17].

AnalysisMajor RotamerMinor Rotamer
¹H-NMR (CDCl₃, ppm)δ 1.19 (d, 12H), δ 3.08 (septet, 2H), δ 6.64 (br s, 1H, -NH-), δ 7.17 (m, 2H), δ 7.30 (m, 1H), δ 8.47 (s, 1H, -CHO)δ 1.25 (d, 12H), δ 3.0 (septet, 2H), δ 7.02 (d, 1H, -NH-), δ 7.19 (m, 2H), δ 7.30 (m, 1H), δ 8.0 (d, 1H, -CHO)
¹³C-NMR (CDCl₃, ppm)δ 23.7, δ 28.6, δ 123.9, δ 129.0, δ 130.4, δ 146.9, δ 165.9 (-CHO)Not fully resolved in reference, but distinct peaks are expected.

Conclusion

The synthesis of N-(2,6-diisopropylphenyl)formamide from 2,6-diisopropylaniline is a well-established and crucial transformation for accessing valuable chemical intermediates. Both the direct formylation with formic acid and the more rapid method using in situ generated acetic formic anhydride provide high yields of the desired product. The choice of method depends on the desired reaction time, available equipment, and scale. The AFA method is generally preferred for its speed and mild conditions, while the direct method offers simplicity with fewer reagents. Proper characterization, particularly through NMR spectroscopy, is essential to confirm the product's identity and observe the characteristic presence of rotamers in solution. A stringent adherence to safety protocols is paramount when handling the corrosive and flammable reagents involved.

References

  • Valudor Products. (n.d.). Safety Data Sheet: acetic anhydride. [Link]

  • Decon Labs. (n.d.). Safety Data Sheet: Formic Acid 96%, ACS. [Link]

  • Bergchemie. (n.d.). Safety Data Sheet: Formic acid 75-78%. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Acetic acid anhydride. [Link]

  • Chitanda, J. M., Quail, J. W., & Foley, S. R. (2008). N-(2,6-Diisopropylphenyl)formamide. Acta Crystallographica Section E: Structure Reports Online, 64(8), o1728. [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 2,6-Diisopropylaniline. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Formic acid 20 %, pure. [Link]

  • Redox. (2025, September 23). Safety Data Sheet: Formic Acid (>85-100%). [Link]

  • Wikipedia. (n.d.). Acetic formic anhydride. [Link]

  • Fisher Scientific. (2024, February 8). SAFETY DATA SHEET: 2,6-Diisopropylaniline. [Link]

  • JETIR. (n.d.). N-FORMYLATION OF ANILINES AND AMINES USING FORMIC ACID-ACETIC ANHYDRIDE OVER SILICA GEL. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Synthesis and photoinitiating properties of N-substituted 2,6-diisopropylanilines. [Link]

  • Royal Society of Chemistry. (n.d.). Predicting molecular isomerism of symmetrical and unsymmetrical N,N'-diphenyl formamidines in the solid. [Link]

  • ResearchGate. (n.d.). (PDF) N-(2,6-Diisopropylphenyl)formamide. [Link]

  • Hintermann, L., & Paczal, A. (2010). N-(2,6-Diisopropylphenyl)formamide toluene 0.33-solvate. Acta Crystallographica Section E: Structure Reports Online, 66(1), o230. [Link]

  • PubChem. (n.d.). N-(2,6-Diisopropylphenyl)formamide. [Link]

  • Google Patents. (n.d.). US20140018576A1 - Method for Preparing Formamide Compounds.
  • Royal Society of Chemistry. (n.d.). The scandium terminal imido complexes induced C–H bond selenation and the formation of Sc–Se bond - Supporting Information. [Link]

  • University of the West Indies. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. [Link]

  • New Journal of Chemistry. (n.d.). On the usability of salt metathesis reactions for the synthesis of sterically crowded tris-formamidinate Ln(iii) complexes: success and limits. Spontaneous reduction of Eu(iii) to Eu(ii). [Link]

Sources

Exploratory

N-(2,6-Diisopropylphenyl)formamide solubility in organic solvents

An In-Depth Technical Guide to the Solubility of N-(2,6-Diisopropylphenyl)formamide in Organic Solvents Authored by: Gemini, Senior Application Scientist Abstract N-(2,6-Diisopropylphenyl)formamide is a key intermediate...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility of N-(2,6-Diisopropylphenyl)formamide in Organic Solvents

Authored by: Gemini, Senior Application Scientist

Abstract

N-(2,6-Diisopropylphenyl)formamide is a key intermediate in chemical synthesis, notable for its sterically hindered aniline derivative structure. Understanding its solubility in various organic solvents is paramount for optimizing reaction conditions, developing robust purification protocols, and formulating for downstream applications. This technical guide provides a comprehensive analysis of the theoretical and practical aspects of its solubility, offering a predictive framework based on molecular structure and solvent properties. It culminates in a detailed, field-proven experimental protocol for the precise determination of solubility, ensuring researchers and drug development professionals can generate reliable and reproducible data.

Introduction: The Significance of Solubility

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like N-(2,6-Diisopropylphenyl)formamide (C₁₃H₁₉NO) dictates its behavior throughout the entire development lifecycle. From the initial synthesis where solvent choice impacts reaction kinetics and yield, to purification where solubility gradients are exploited for crystallization, and finally to formulation where bioavailability can be directly linked to dissolution, solubility is a critical physical property.

The molecular architecture of N-(2,6-Diisopropylphenyl)formamide presents a fascinating case study in solubility. It features a large, nonpolar aromatic ring functionalized with two bulky isopropyl groups, which imparts significant lipophilicity. Juxtaposed with this is the polar formamide group (-NHCHO), capable of acting as both a hydrogen bond donor and acceptor. This amphipathic nature suggests a nuanced solubility profile, which this guide will explore in detail.

Physicochemical Properties & Structural Analysis

A foundational understanding of the compound's intrinsic properties is essential before delving into its interaction with solvents.

PropertyValueSource
Molecular Formula C₁₃H₁₉NO[1][2]
Molecular Weight 205.30 g/mol [1][2]
Appearance White solid / crystalline powder[3]
Melting Point 155-159 °C[3]
Structure
alt text

The dominant structural features are the bulky, non-polar diisopropylphenyl group and the polar formamide moiety. The steric hindrance from the ortho-substituted isopropyl groups forces the formamide group to be significantly twisted out of the plane of the aromatic ring[4][5]. This non-planar structure can impact crystal lattice energy and the accessibility of the polar group for solvation.

Predictive Qualitative Solubility Profile

Based on the principle of "like dissolves like," we can predict the solubility behavior of N-(2,6-Diisopropylphenyl)formamide in different classes of organic solvents[6].

  • Non-Polar Solvents (e.g., Hexane, Cyclohexane): Solubility is expected to be low . While the diisopropylphenyl group is non-polar, the high melting point suggests a stable crystal lattice. The energy required to break this lattice is unlikely to be compensated by the weak van der Waals interactions with non-polar solvents.

  • Aromatic Solvents (e.g., Toluene, Benzene): Solubility is predicted to be moderate to good , especially with heating. The aromatic solvent can engage in π-π stacking interactions with the phenyl ring, while also accommodating the non-polar alkyl groups. Evidence shows that the compound can be crystallized from toluene, forming a solvate, which confirms significant interaction[7].

  • Halogenated Solvents (e.g., Dichloromethane (DCM), Chloroform): Good to excellent solubility is expected. These solvents have a moderate polarity that can effectively solvate both the non-polar and polar regions of the molecule. Synthesis and NMR analysis of this compound are frequently performed in chloroform (or CDCl₃), indicating high solubility[4][5].

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, THF): Good solubility is anticipated. The carbonyl group in these solvents can act as a hydrogen bond acceptor for the N-H of the formamide, while their organic character can solvate the lipophilic portion of the molecule.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): Moderate solubility is expected. While these alcohols can form hydrogen bonds with the formamide group, the large, non-polar diisopropylphenyl moiety will limit overall miscibility. Solubility will likely increase with the alkyl chain length of the alcohol (e.g., better in butanol than in methanol).

  • Highly Polar Solvents (e.g., Water, DMSO): Solubility in water is expected to be very low due to the dominant hydrophobic character of the molecule. Solubility in a highly polar aprotic solvent like DMSO is likely to be moderate to good , as DMSO is a powerful solvent for a wide range of organic compounds.

Quantitative Solubility Data Summary

Solvent ClassRepresentative SolventPredicted/Observed SolubilityRationale / Reference
HalogenatedDichloromethane, ChloroformHighUsed as a solvent for synthesis and NMR analysis[4][5].
AromaticTolueneModerate to High (Temp. dependent)Successfully used for recrystallization, forms a solvate[7].
KetonesAcetoneModerate to HighGood balance of polarity to solvate both molecular moieties.
AlcoholsEthanol, MethanolLow to ModerateHydrogen bonding potential offset by large hydrophobic group.
EthersDiethyl Ether, THFModerateEffective at solvating non-polar regions with some polar interaction.
Non-Polar AliphaticHexaneVery LowInsufficient polarity to overcome crystal lattice energy.
Polar ProticWaterInsolubleLarge hydrophobic character dominates.

Experimental Protocol: Isothermal Shake-Flask Method

For drug development and process chemistry, precise solubility values are non-negotiable. The isothermal shake-flask method is a gold-standard, equilibrium-based technique for determining the saturation solubility of a compound[8].

Objective

To determine the saturation solubility (in mg/mL or mol/L) of N-(2,6-Diisopropylphenyl)formamide in a selected organic solvent at a controlled temperature (e.g., 25 °C).

Materials and Equipment
  • N-(2,6-Diisopropylphenyl)formamide (≥95% purity)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance (±0.01 mg)

  • Glass vials (e.g., 4 mL or 8 mL) with PTFE-lined screw caps

  • Thermostatic orbital shaker or shaking incubator

  • Calibrated positive displacement pipette or gas-tight syringe

  • Syringe filters (0.22 µm, ensure chemical compatibility with the solvent)

  • Volumetric flasks

  • Quantification instrument: HPLC-UV or a UV-Vis spectrophotometer

Step-by-Step Methodology
  • Preparation of the Slurry:

    • Add an excess amount of N-(2,6-Diisopropylphenyl)formamide to a tared glass vial. "Excess" is critical; a visible amount of undissolved solid must remain at the end of the experiment to ensure saturation has been reached. A good starting point is ~20-30 mg of solid.

    • Record the exact mass of the compound added.

    • Add a known volume (e.g., 2.0 mL) of the chosen solvent to the vial.

    • Securely cap the vial.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25.0 ± 0.5 °C).

    • Agitate the vials at a constant speed (e.g., 150-200 RPM) for a predetermined period.

    • Causality Check: The goal is to reach thermodynamic equilibrium between the dissolved and undissolved solid. For many crystalline compounds, 24 to 48 hours is sufficient. However, a time-to-equilibrium study (measuring concentration at 24h, 48h, and 72h) is recommended for novel systems to validate that the measured solubility is not time-dependent.

  • Sample Withdrawal and Filtration:

    • After equilibration, stop the shaker and allow the vials to rest in the temperature-controlled environment for at least 30 minutes to allow the excess solid to settle. This step is crucial to prevent clogging the filter.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

    • Immediately pass the solution through a 0.22 µm syringe filter into a clean, tared vial.

    • Causality Check: Filtration is a critical step to remove all microscopic undissolved particles. Failure to do so will lead to an overestimation of solubility. The first few drops from the filter should be discarded to saturate the filter membrane and avoid adsorption effects.

  • Quantification (Gravimetric Method Example):

    • Accurately weigh the vial containing the filtered saturated solution.

    • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature well below the compound's melting point until a constant weight is achieved.

    • Weigh the vial again to determine the mass of the dissolved solid.

  • Calculation:

    • Calculate the mass of the solvent by subtracting the mass of the dissolved solid from the total mass of the solution.

    • Convert the solvent mass to volume using its density at the experimental temperature.

    • Solubility (mg/mL) = (Mass of dissolved solid in mg) / (Volume of solvent in mL).

Visualizing the Workflow

The following diagram outlines the logical flow of the experimental protocol for determining solubility.

Solubility_Workflow cluster_prep Phase 1: Preparation cluster_equilibration Phase 2: Equilibration cluster_sampling Phase 3: Sampling & Analysis cluster_result Phase 4: Result A Add Excess Solid to Tared Vial B Add Known Volume of Solvent A->B C Agitate in Thermostatic Shaker (24-72h) B->C D Settle Slurry (≥30 min) C->D E Withdraw Supernatant D->E F Filter with 0.22µm Syringe Filter E->F G Quantify Solute (e.g., Gravimetric/HPLC) F->G H Calculate Solubility (mg/mL or mol/L) G->H

Caption: Workflow for experimental solubility determination.

Conclusion

N-(2,6-Diisopropylphenyl)formamide exhibits a complex solubility profile governed by the interplay of its large, lipophilic diisopropylphenyl group and its polar, hydrogen-bonding formamide moiety. While a qualitative assessment predicts good solubility in halogenated and aromatic solvents and moderate solubility in polar aprotic and protic solvents, precise quantitative data is sparse. This guide provides the theoretical framework and, more importantly, a robust, self-validating experimental protocol for researchers to determine this critical parameter. The generation of accurate solubility data is an indispensable step in the rational design of synthetic routes, purification strategies, and ultimately, the successful development of new chemical entities.

References

  • Physics-Based Solubility Prediction for Organic Molecules - PMC - NIH. (n.d.).
  • EXPERIMENT 1 DETERMIN
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • EXPERIMENT 2 DETERMIN
  • 8: Identification of Unknowns (Experiment) - Chemistry LibreTexts. (2020, June 29). Chemistry LibreTexts.
  • N-(2,6-Diisopropylphenyl)formamide 95 84250-69-1 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
  • N-(2,6-Diisopropylphenyl)formamide | C13H19NO | CID 12053263 - PubChem. (n.d.). PubChem.
  • N-(2,6-Diisopropylphenyl)formamide toluene 0.33-solvate - PMC. (n.d.).
  • N-(2,6-Diisopropylphenyl)formamide - PMC - NIH. (n.d.).
  • N-(2,6-Diisopropylphenyl)formamide 95 84250-69-1 - MilliporeSigma. (n.d.). MilliporeSigma.
  • N-(2,6-Diisopropylphenyl)formamide | CAS 84250-69-1 | SCBT - Santa Cruz Biotechnology. (n.d.). Santa Cruz Biotechnology.
  • (PDF) N-(2,6-Diisopropylphenyl)formamide - ResearchGate. (n.d.).
  • Solvent Miscibility Table - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
  • Solvent Miscibility Table - Alfa Chemistry. (n.d.). Alfa Chemistry.

Sources

Foundational

Comprehensive Technical Guide: N-(2,6-Diisopropylphenyl)formamide in Advanced Organometallic Synthesis

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Mechanistic Protocol Guide Executive Summary In modern organometallic chemistry and active ph...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Mechanistic Protocol Guide

Executive Summary

In modern organometallic chemistry and active pharmaceutical ingredient (API) development, the design of sterically encumbered ligands is paramount for stabilizing reactive metal centers. N-(2,6-Diisopropylphenyl)formamide (CAS: 84250-69-1) serves as a critical, high-value intermediate in this domain[1]. Characterized by its bulky ortho-isopropyl groups, this formamide is the primary synthetic precursor to 2,6-diisopropylphenyl isocyanide—a robust ligand used in transition metal catalysis[2]—and various mesoionic carbenes (MICs)[3].

This whitepaper provides an in-depth mechanistic analysis of its synthesis, physicochemical profiling, and a self-validating experimental protocol designed to ensure high-fidelity yields for downstream catalytic applications.

Physicochemical Profiling

Understanding the physical properties of N-(2,6-Diisopropylphenyl)formamide is essential for reaction monitoring and product validation. The sharp melting point of this compound is the primary diagnostic tool for assessing synthetic purity.

Table 1: Quantitative Physicochemical Data

PropertyValueSource
Chemical Name N-(2,6-Diisopropylphenyl)formamide1[1]
CAS Number 84250-69-14[4]
Molecular Formula C₁₃H₁₉NO5[5]
Molecular Weight 205.30 g/mol 1[1]
Melting Point 155–159 °C1[1]
Physical State Solid (White to off-white powder)1[1]
Hazard Class Acute Tox. 4 Oral (H302)1[1]

Mechanistic Insights into Synthesis (Expertise & Causality)

The synthesis of N-(2,6-Diisopropylphenyl)formamide relies on the formylation of 2,6-diisopropylaniline. However, direct formylation using pure formic acid is highly inefficient.

The Causality of Experimental Choices: The two bulky isopropyl groups at the ortho positions of the aniline ring severely restrict the trajectory of incoming electrophiles, rendering the amine nitrogen weakly nucleophilic. If standard formic acid is used, the reaction requires prolonged reflux temperatures, which leads to unwanted oxidation, discoloration, and thermal degradation of the aniline[6].

To bypass this kinetic barrier, we utilize Acetic Formic Anhydride (AFA) . AFA is generated in situ by mixing formic acid and acetic anhydride. Because the formyl carbonyl is less sterically hindered and more electrophilic than the acetyl carbonyl, the hindered aniline selectively attacks the formyl group. This strategic choice allows the formylation to proceed rapidly at temperatures between 0 °C and room temperature, preserving the integrity of the product and ensuring near-quantitative yields.

Synthesis_Workflow A 2,6-Diisopropylaniline C N-(2,6-Diisopropylphenyl) formamide A->C Formylation B Acetic Formic Anhydride (In Situ) B->C Electrophile D Validation: MP 155-159 °C C->D Crystallization

Caption: Synthetic workflow of N-(2,6-Diisopropylphenyl)formamide via in situ AFA generation.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system . The transition of physical states and the final thermodynamic properties inherently confirm the success of each step without requiring immediate NMR analysis.

Step-by-Step Methodology

Step 1: Generation of Acetic Formic Anhydride (AFA)

  • In a flame-dried round-bottom flask under an inert argon atmosphere, add 1.5 equivalents of formic acid (98%).

  • Cool the flask to 0 °C using an ice-water bath.

  • Dropwise, add 1.2 equivalents of acetic anhydride. Causality: The formation of AFA is exothermic. Cooling prevents the premature decomposition of the mixed anhydride into carbon monoxide and acetic acid. Stir for 1 hour at 50 °C, then cool back to 0 °C.

Step 2: Electrophilic Addition

  • Dissolve 1.0 equivalent of 2,6-diisopropylaniline in anhydrous dichloromethane (DCM) and cool to 0 °C.

  • Transfer the cold AFA solution dropwise into the aniline solution over 30 minutes.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

Step 3: In-Process Self-Validation Visual Cue: As the reaction proceeds, the highly soluble aniline is converted into the formamide. Because N-(2,6-Diisopropylphenyl)formamide has strong intermolecular hydrogen bonding, it is poorly soluble in cold non-polar mixtures, causing a distinct white precipitate to form. This phase change validates reaction progression.

Step 4: Quenching and Isolation

  • Quench the reaction by pouring the mixture into crushed ice.

  • Extract the aqueous layer with DCM, wash the combined organic layers with saturated NaHCO₃ (to neutralize residual acids), and dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure until a crude solid is obtained.

  • Triturate the solid with cold hexanes and filter. Causality: Cold hexanes will dissolve any unreacted, highly lipophilic 2,6-diisopropylaniline, leaving the pure formamide on the filter paper.

Step 5: Final Validation Determine the melting point of the dried white powder. A sharp melting point between 155 °C and 159 °C [1] is the definitive self-validation metric. A depressed melting point (<150 °C) indicates residual aniline or trapped solvent, necessitating recrystallization from ethyl acetate/hexane.

Downstream Applications in Drug Development & Catalysis

The primary utility of N-(2,6-Diisopropylphenyl)formamide lies in its downstream conversion. By subjecting the formamide to dehydrating agents (e.g., POCl₃ and triethylamine), it is converted into 2,6-diisopropylphenyl isocyanide [2].

In drug development, cross-coupling reactions (like Suzuki or Buchwald-Hartwig aminations) are heavily utilized to construct complex API backbones. These reactions require transition metal catalysts (such as Palladium or Nickel) stabilized by bulky ligands to prevent catalyst aggregation and promote reductive elimination. 2,6-diisopropylphenyl isocyanide acts as a powerful σ-donor and π-acceptor, creating highly active Nickel(II) and Palladium catalysts for ethylene polymerization and cross-coupling[7]. Furthermore, the formamide is a direct precursor in the synthesis of Mesoionic Carbenes (MICs), which are utilized in single-electron transfer reactions and advanced ruthenium-catalyzed olefin metathesis[3].

Downstream_Applications A N-(2,6-Diisopropylphenyl) formamide B Dehydration (POCl3 / Base) A->B C 2,6-Diisopropylphenyl Isocyanide B->C -H2O D Transition Metal Catalysts C->D Ligand E Mesoionic Carbenes C->E Cycloaddition

Caption: Downstream conversion pathways to isocyanide ligands and mesoionic carbenes.

References

  • MilliporeSigma (Sigma-Aldrich). "N-(2,6-Diisopropylphenyl)formamide 95% 84250-69-1". 1

  • Santa Cruz Biotechnology. "N-(2,6-Diisopropylphenyl)formamide | CAS 84250-69-1".4

  • ChemicalBook. "84250-69-1 CAS MSDS (N-(2,6-DIISOPROPYLPHENYL)FORMAMIDE)". 5

  • Kamer, P. C. J., Nolte, R. J. M., & Drenth, W. "Screw Sense Selective Polymerization of Achiral Isocyanides Catalyzed by Optically Active Nickel(II) Complexes". Radboud University Repository. 2

  • Owalude, S., et al. "Nickel(II) Isocyanide Complexes as Ethylene Polymerization Catalysts". ResearchGate / Organometallics. 7

  • Vianna, A. "Mesoionic Carbenes in Single Electron Transfer Reactions". UC San Diego eScholarship. 3

Sources

Exploratory

N-(2,6-Diisopropylphenyl)formamide spectral data (NMR, IR, Mass Spec)

Technical Whitepaper: Synthesis, Spectral Characterization, and Rotameric Analysis of N-(2,6-Diisopropylphenyl)formamide Executive Summary N-(2,6-Diisopropylphenyl)formamide (CAS: 84250-69-1) is a highly sterically hinde...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Synthesis, Spectral Characterization, and Rotameric Analysis of N-(2,6-Diisopropylphenyl)formamide

Executive Summary

N-(2,6-Diisopropylphenyl)formamide (CAS: 84250-69-1) is a highly sterically hindered secondary amide that serves as a critical precursor in the synthesis of N-heterocyclic carbenes (NHCs) and transition metal isocyanide ligands. Due to the massive steric bulk of the ortho-isopropyl groups, this compound exhibits unique conformational rigidity, leading to distinct rotameric phenomena in solution. This guide provides a causality-driven synthesis protocol, complete spectral data (NMR, IR, HRMS), and a self-validating quality control logic designed for drug development professionals and synthetic chemists.

Structural Nuances & Rotameric Phenomena

The defining characteristic of N-(2,6-Diisopropylphenyl)formamide is its extreme steric crowding. The bulky isopropyl groups on the 2- and 6-positions of the phenyl ring force the formamide carbonyl group to sit almost perpendicular to the aromatic plane, creating a massive dihedral angle of approximately 77.4° in the solid state[1].

Because of this steric hindrance, rotation around the partial double bond of the C–N amide linkage is heavily restricted. When analyzed via solution-phase 1H NMR at room temperature, the compound does not present as a single time-averaged structure. Instead, it exists as a mixture of two distinct carbon-nitrogen bond rotamers (cisoidal and transoidal) in a strict 2:1 ratio, with the major rotamer being the cisoidal conformation[1].

Optimized Synthesis Methodology

The synthesis of N-(2,6-Diisopropylphenyl)formamide requires a highly reactive formylating agent, as the starting material (2,6-diisopropylaniline) is a poor nucleophile due to steric shielding.

Step-by-Step Protocol
  • Generation of the Formylating Agent:

    • Action: Mix 40 mL of formic acid (1.06 mol) and 40 mL of acetic anhydride. Stir the mixture at room temperature for 1 hour[2].

    • Causality: Formic acid alone is an insufficient electrophile for this hindered amine. Reacting it with acetic anhydride generates acetic formic anhydride in situ. This mixed anhydride is a highly reactive, transient formylating agent capable of overcoming the steric barrier of the ortho-isopropyl groups.

  • N-Acylation Reaction:

    • Action: Dissolve 60 g (0.34 mol) of 2,6-diisopropylaniline in 200 mL of dry dichloromethane (CH₂Cl₂). Cool the solution in an ice bath to 0–5 °C. Add the mixed anhydride solution dropwise at a rate that maintains the internal temperature between 5 °C and 10 °C[2].

    • Causality: The formylation is highly exothermic. Strict thermal control (5–10 °C) is mandatory to prevent the thermal degradation of the unstable acetic formic anhydride and to suppress the formation of diacylated side products.

  • Aqueous Workup & Purification:

    • Action: Evaporate the CH₂Cl₂ under vacuum. Redissolve the crude residue in chloroform (CHCl₃) and wash three times with a saturated aqueous NaHCO₃ solution, followed by a water wash. Dry the organic layer over Na₂SO₄, evaporate the solvent, and recrystallize the product from diethyl ether[2].

    • Causality: The NaHCO₃ wash is a self-validating purification step; it neutralizes unreacted formic and acetic acids, shifting them into the aqueous phase as water-soluble sodium salts. This ensures the organic phase contains only the neutral formamide. Recrystallization yields the pure compound as a solid (Yield: ~66%, m.p. 155–160 °C)[2].

SynthesisWorkflow A 2,6-Diisopropylaniline (Starting Material) D N-Acylation Reaction (0-10 °C, CH2Cl2) A->D B Formic Acid + Acetic Anhydride (Formylating Agent Generation) C Mixed Anhydride Intermediate (Acetic Formic Anhydride) B->C Stir 1h at RT C->D Dropwise addition E Aqueous Workup (NaHCO3 Neutralization) D->E Quench & Extract F Recrystallization (Diethyl Ether) E->F Organic layer processing G N-(2,6-Diisopropylphenyl)formamide (Target Compound) F->G Purified solid (66% yield)

Synthesis workflow of N-(2,6-Diisopropylphenyl)formamide via mixed anhydride intermediate.

Comprehensive Spectral Data Analysis

The following tables summarize the quantitative spectral data required for the structural confirmation of the synthesized compound.

¹H NMR Data (CDCl₃, Major Rotamer)

Note: Due to restricted rotation, two rotamers are observed in a 2:1 ratio. The data below corresponds to the major (cisoidal) rotamer[1].

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
1.19Doublet (d)6.912H–CH(CH₃ )₂
3.08Septet6.92HCH (CH₃)₂
6.64Broad Singlet (br s)-1HNH
7.17Multiplet (m)-2HAromatic (meta)
7.30Multiplet (m)-1HAromatic (para)
8.47Singlet (s)-1H–C(H )=O
¹³C NMR Data (CDCl₃)
Chemical Shift (δ, ppm)Assignment[3]
23.74–CH(C H₃)₂ (Aliphatic methyl)
28.90C H(CH₃)₂ (Aliphatic methine)
123.60Aromatic C
128.70Aromatic C
129.90Aromatic C
146.20Aromatic C (ipso/ortho)
161.00C (H)=O (Carbonyl)
Mass Spectrometry & FT-IR
TechniqueParameterValue
HRMS (ESI+)Calculated for [M+H]⁺ (C₁₃H₂₀NO)206.1545 m/z[1]
HRMS (ESI+)Found [M+H]⁺206.1546 m/z[1]
FT-IR (KBr)Amide C=O Stretch1660 cm⁻¹[2]

Self-Validating Quality Control Logic

To ensure absolute trustworthiness in the drug development pipeline, the characterization of this compound must act as a self-validating system.

In-Process Validation: During the N-acylation step, the conversion of the primary amine to the formamide can be monitored via an IR aliquot. The successful formation of the product is validated by the disappearance of the characteristic primary amine N-H doublet (typically ~3300–3400 cm⁻¹) and the emergence of a strong, singular amide C=O stretch at exactly 1660 cm⁻¹[2].

Post-Process Validation: The ¹H NMR spectrum acts as an internal validation matrix. The presence of the formyl proton at δ 8.47, combined with the strict 2:1 integration ratio of the cisoidal to transoidal rotamers, confirms both structural integrity and thermodynamic equilibrium[1]. If the rotamer ratio deviates significantly, or if the formyl proton integrates incorrectly against the isopropyl methyl doublet (δ 1.19), it immediately flags the presence of unreacted starting material or diacylated impurities.

SpectralValidation A Purified Compound (C13H19NO) B 1H NMR (CDCl3) Rotameric Analysis A->B C 13C NMR (CDCl3) Carbon Framework A->C D FT-IR (KBr) Functional Groups A->D E HRMS (ESI+) Exact Mass A->E F Confirm 2:1 Rotamer Ratio Major cisoidal (δ 8.47 CHO) B->F G Confirm C=O at 161.0 ppm Aliphatic/Aromatic carbons C->G H Confirm C=O stretch at 1660 cm⁻¹ D->H I Confirm[M+H]+ at 206.1546 E->I

Multi-modal spectral validation logic for structural confirmation and purity assessment.

Sources

Foundational

An In-Depth Technical Guide to N-(2,6-Diisopropylphenyl)formamide: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals Abstract N-(2,6-Diisopropylphenyl)formamide, a sterically hindered N-arylformamide, has emerged from a laboratory curiosity to a compound of significant int...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2,6-Diisopropylphenyl)formamide, a sterically hindered N-arylformamide, has emerged from a laboratory curiosity to a compound of significant interest in synthetic and medicinal chemistry. Initially identified as a byproduct in the synthesis of N-heterocyclic carbene (NHC) precursors, its unique structural features and reactivity have led to its purposeful synthesis and exploration as a key intermediate. This guide provides a comprehensive overview of the discovery, synthesis, physicochemical properties, and applications of N-(2,6-diisopropylphenyl)formamide, with a particular focus on its role as a precursor to valuable formamidine-based structures and its relevance to drug discovery and development.

Discovery and Historical Context

The first documented mention of N-(2,6-Diisopropylphenyl)formamide appeared in 1982 by Krishnamurthy, though detailed characterization was not provided at the time.[1][2][3] Its significance grew with the rise of N-heterocyclic carbenes (NHCs) as powerful ligands in organometallic catalysis. During the synthesis of the widely used NHC precursor, 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride (IPr.HCl), N-(2,6-diisopropylphenyl)formamide was often observed as a significant byproduct.[3] This recurring appearance prompted further investigation, leading to its purposeful synthesis and full structural elucidation in 2008.[1][2] This work revealed its unique solid-state conformation, which is heavily influenced by the bulky 2,6-diisopropylphenyl group.

Physicochemical and Structural Properties

N-(2,6-Diisopropylphenyl)formamide is a white solid with the molecular formula C₁₃H₁₉NO.[4] Its structure is characterized by a formamide moiety attached to a 2,6-diisopropylphenyl ring.

Crystal Structure and Conformational Analysis

Single-crystal X-ray diffraction studies have provided detailed insights into the solid-state structure of N-(2,6-Diisopropylphenyl)formamide.[1][2] A key feature is the non-planar arrangement between the aromatic ring and the formamide group. The dihedral angle between the plane of the 2,6-diisopropylphenyl ring and the formamide plane is approximately 77.4°, a significantly larger angle than observed in less sterically hindered N-arylformamides.[1][2] This pronounced twist is a direct consequence of the steric repulsion between the formamide group and the ortho-isopropyl substituents.[1][2]

In solution, ¹H NMR spectroscopy reveals the presence of two rotamers in a roughly 2:1 ratio due to hindered rotation around the C-N amide bond.[1][2] However, upon crystallization, the molecule adopts a single, cisoidal conformation.[1][2]

Table 1: Key Physicochemical Properties of N-(2,6-Diisopropylphenyl)formamide

PropertyValueReference(s)
Molecular FormulaC₁₃H₁₉NO[4]
Molecular Weight205.30 g/mol [4]
AppearanceWhite solid[1]
Melting Point155-159 °C
XLogP32.4[4]
Spectroscopic Data

A comprehensive spectroscopic analysis is crucial for the identification and characterization of N-(2,6-Diisopropylphenyl)formamide.

¹H NMR (CDCl₃): The spectrum is characterized by the presence of two rotamers. The major rotamer exhibits characteristic signals for the isopropyl protons (a doublet and a septet), aromatic protons, a broad singlet for the N-H proton, and a singlet for the formyl proton. The minor rotamer shows a distinct set of signals with different chemical shifts.[1][2]

¹³C NMR (CDCl₃): The spectrum also shows two sets of signals corresponding to the two rotamers, with distinct chemical shifts for the isopropyl, aromatic, and formyl carbons.[2]

Mass Spectrometry (ESI-MS): The calculated m/z for [M+H]⁺ is 206.1545, which is in excellent agreement with the found value of 206.1546.[2]

Synthesis of N-(2,6-Diisopropylphenyl)formamide

The most common and efficient method for the synthesis of N-(2,6-Diisopropylphenyl)formamide is the direct formylation of 2,6-diisopropylaniline with formic acid.

Experimental Protocol: Formylation of 2,6-Diisopropylaniline

This protocol is based on the purposefully designed synthesis with a high yield.[1][2]

Materials:

  • 2,6-Diisopropylaniline

  • Formic acid (≥85%)

  • Chloroform

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 2,6-diisopropylaniline (1.0 eq) in chloroform, add formic acid (6.0 eq).

  • Reflux the reaction mixture with continuous stirring for 16 hours. The color of the solution may change from yellow to green and finally to colorless.

  • After cooling to room temperature, remove the solvent and excess formic acid under reduced pressure.

  • The crude product is obtained as a white solid.

  • For purification, the solid can be recrystallized from a suitable solvent system, such as chloroform/hexane, to yield needle-like crystals of N-(2,6-diisopropylphenyl)formamide.

Yield: This method has been reported to produce yields of up to 92%.[1][2]

Alternative Synthetic Approaches

While the direct formylation with formic acid is highly effective, other methods for the N-formylation of anilines exist and can be considered, depending on the desired scale and available reagents. These include the use of other formylating agents or catalytic systems.

Applications in Chemical Synthesis

The primary utility of N-(2,6-Diisopropylphenyl)formamide lies in its role as a precursor to more complex and valuable molecules, particularly N,N'-bis(2,6-diisopropylphenyl)formamidine and its derivatives, which are important ligands and synthetic intermediates.

Precursor to N,N'-bis(2,6-diisopropylphenyl)formamidine

N,N'-bis(2,6-diisopropylphenyl)formamidine is a bulky ligand used in coordination chemistry and catalysis.[5] The synthesis of this formamidine can be achieved from N-(2,6-Diisopropylphenyl)formamide, typically through a condensation reaction with another equivalent of 2,6-diisopropylaniline.

Diagram 1: Synthesis of N,N'-bis(2,6-diisopropylphenyl)formamidine

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product A N-(2,6-Diisopropylphenyl)formamide D Condensation A->D B 2,6-Diisopropylaniline B->D C Dehydrating Agent (e.g., POCl₃ or SOCl₂) C->D E N,N'-bis(2,6-diisopropylphenyl)formamidine D->E

Caption: Synthetic route from N-(2,6-Diisopropylphenyl)formamide to N,N'-bis(2,6-diisopropylphenyl)formamidine.

Intermediate in N-Heterocyclic Carbene (NHC) Chemistry

As previously mentioned, N-(2,6-Diisopropylphenyl)formamide is a known byproduct in the synthesis of IPr.HCl, a precursor to one of the most widely used NHC ligands. This suggests that under certain reaction conditions, the formylation of 2,6-diisopropylaniline can be a competing side reaction. Understanding the formation of this byproduct is crucial for optimizing the synthesis of IPr.HCl.

Relevance in Drug Discovery and Development

While N-(2,6-Diisopropylphenyl)formamide itself has not been extensively studied for its biological activity, the N-aryl formamide and the 2,6-diisopropylphenyl moieties are present in various biologically active molecules.

Structural Motif in Bioactive Compounds

The N-aryl formamide functional group is a key structural element in a number of pharmacologically active compounds. The metabolic N-formylation of carcinogenic arylamines to N-arylformamides has been observed in mammalian species.[6] This highlights the biological relevance of this functional group.

The 2,6-diisopropylphenyl group is a bulky, lipophilic moiety that is often incorporated into drug candidates to modulate their pharmacokinetic and pharmacodynamic properties. For instance, propofol (2,6-diisopropylphenol) is a widely used intravenous anesthetic agent that exhibits antioxidant properties.[7] Furthermore, a conjugate of docosahexaenoic acid with a 2,6-diisopropylphenylamide has been shown to induce apoptosis in T-cell acute lymphoblastic leukemia cell lines, demonstrating significantly greater potency than its parent compounds.[8]

Potential for Further Functionalization

N-(2,6-Diisopropylphenyl)formamide serves as a versatile scaffold for the synthesis of a variety of derivatives. The formamide group can be transformed into other functional groups, and the aromatic ring can undergo further substitution, opening avenues for the creation of new chemical entities with potential therapeutic applications.

Safety and Handling

N-(2,6-Diisopropylphenyl)formamide should be handled in a well-ventilated area, and appropriate personal protective equipment, including gloves and safety glasses, should be worn. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

N-(2,6-Diisopropylphenyl)formamide has transitioned from a mere synthetic byproduct to a valuable and well-characterized chemical entity. Its unique structural properties, stemming from the sterically demanding 2,6-diisopropylphenyl group, have been thoroughly investigated. The straightforward and high-yielding synthesis makes it a readily accessible starting material for the preparation of important formamidine ligands and other functionalized molecules. For researchers and professionals in drug development, N-(2,6-Diisopropylphenyl)formamide represents a versatile building block with the potential to be incorporated into novel therapeutic agents, leveraging the established bioactivity of both the N-aryl formamide and the 2,6-diisopropylphenyl motifs. Further exploration of its reactivity and the biological activities of its derivatives is warranted and holds promise for future discoveries.

References

  • Chitanda, J. M., Quail, J. W., & Foley, S. R. (2008). N-(2,6-Diisopropylphenyl)formamide. Acta Crystallographica Section E: Structure Reports Online, 64(9), o1728. [Link]

  • Moussa, Z., Judeh, Z. M. A., El-Sharief, M. A. M. S., et al. (2020). N-Arylcyanothioformamides: Preparation Methods and Application in the Synthesis of Bioactive Molecules.
  • (2008). N-(2,6-Diisopropylphenyl)formamide. ResearchGate. [Link]

  • (2021). Synthesis and characterization of a range of antimony(I/III) N,N'-bis(2,6-diisopropylphenyl)formamidinate complexes. PubMed. [Link]

  • Berger, M., Bats, J. W., & Auner, N. (2012). N-(2,6-Diisopropylphenyl)formamide toluene 0.33-solvate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1565. [Link]

  • Tatsumi, K., & Amano, H. (1989). Comparative study on metabolic formation of N-arylformamides and N-arylacetamides from carcinogenic arylamines in mammalian species. PubMed. [Link]

  • (2014). Use of Lithiumtriethylborohydride (Superhydride) in Organic Chemistry.
  • Brown, H.C. and Krishnamurthy, S. (1979) Forty Years of Hydride Reductions. Tetrahedron, 35, 567-607. Scientific Research Publishing. [Link]

  • Kim, S. (1987). Selective reductions with complex hydride reducing agents. SciSpace.
  • (2022). Recent advances in N-formylation of amines and nitroarenes using efficient (nano)catalysts in eco-friendly media.
  • 2,6-Diisopropylaniline. Wikipedia. [Link]

  • N-(2,6-Diisopropylphenyl)formamide. PubChem. [Link]

  • Murphy, P. G., Myers, D. S., Davies, M. J., Webster, N. R., & Jones, J. G. (1992). The antioxidant potential of propofol (2,6-diisopropylphenol). British journal of anaesthesia, 68(6), 613–618. [Link]

  • (2021). Selected examples of bioactive N-arylindoles—part 5.
  • (2022). Chemoselective Reduction of Fenofibric Acid to Alcohol in the Presence of Ketone by Mixed Anhydride and Sodium Borohydride. Semantic Scholar. [Link]

  • (2024). Synthesis and Bioactivity Assessment of N-Aryl-Azasesamins. MDPI.
  • The scandium terminal imido complexes induced CH bond selenation and the formation of Sc-Se bond - Supporting Inform
  • Judeh, Z. M., et al. (2011). A novel 2,6-diisopropylphenyl-docosahexaenoamide conjugate induces apoptosis in T cell acute lymphoblastic leukemia cell lines. PubMed. [Link]

  • CN102557963A - Method for preparing 2,6-diisopropyl aniline - Google P
  • Crystal Structure of 2-(2,6-diisopropylphenyl)-N,Ndiethyl - Chapman University Digital Commons.
  • Various experimental conditions have been used for oxid
  • Munzeiwa, T., Ogunlaja, A. S., Tshentu, Z. R., & Khanna, P. (2022). (Z)-N-(2,6-Diisopropylphenyl)-1-[(2-methoxyphenyl)amino]methanimine oxide. Acta Crystallographica Section E Crystallographic Communications, 78(Pt 10), 1005–1008. [Link]

  • (2021).

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Protocols & Analytical Methods

Method

Synthesis of N-(2,6-Diisopropylphenyl)formamide: An In-Depth Application and Protocol Guide

Abstract This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of N-(2,6-diisopropylphenyl)formamide, a key intermediate in the preparation of N-heterocyclic carbene (NHC) ligands and othe...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of N-(2,6-diisopropylphenyl)formamide, a key intermediate in the preparation of N-heterocyclic carbene (NHC) ligands and other valuable chemical entities.[1] This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis. Beyond a simple recitation of steps, this guide delves into the mechanistic rationale behind the procedural choices, offering expert insights to ensure a successful and safe synthesis. We will explore the formylation of the sterically hindered 2,6-diisopropylaniline using formic acid, discuss the critical role of reagents and reaction conditions, and provide a thorough safety analysis. All quantitative data is summarized for clarity, and the workflow is visually represented to enhance understanding.

Introduction: The Significance of N-(2,6-Diisopropylphenyl)formamide

N-(2,6-Diisopropylphenyl)formamide is a crucial precursor in modern organic and organometallic chemistry. Its primary utility lies in its role as a starting material for the synthesis of 2,6-diisopropylphenyl isocyanide, a bulky isocyanide ligand used in the preparation of transition metal complexes.[2] Furthermore, this formamide is an essential building block for the synthesis of some of the most widely used N-heterocyclic carbene (NHC) ligands, such as IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene). These NHC ligands are celebrated for their ability to stabilize metal centers and promote a wide range of catalytic transformations, including cross-coupling reactions, olefin metathesis, and polymerization.[1] The steric bulk provided by the 2,6-diisopropylphenyl groups is instrumental in enhancing the stability and catalytic activity of the resulting metal complexes. This guide provides a reliable and high-yield synthesis of the formamide, a critical first step in accessing these powerful chemical tools.

Reaction Scheme and Mechanism

The synthesis of N-(2,6-diisopropylphenyl)formamide is achieved through the direct formylation of 2,6-diisopropylaniline with formic acid.

Overall Reaction:

Mechanistic Insights: The "Why" Behind the Synthesis

The direct formylation of an amine with a carboxylic acid is a type of acylation reaction. However, the low reactivity of carboxylic acids compared to more potent acylating agents like acid chlorides or anhydrides, coupled with the significant steric hindrance of 2,6-diisopropylaniline, necessitates specific reaction conditions.

The reaction likely proceeds through one of two primary mechanistic pathways, enhanced by the reaction conditions:

Pathway A: Acid-Catalyzed Nucleophilic Acyl Substitution

  • Activation of Formic Acid: In the presence of a large excess of formic acid, a formic acid molecule can protonate the carbonyl oxygen of another formic acid molecule. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2,6-diisopropylaniline attacks the activated carbonyl carbon of the protonated formic acid. Despite the steric hindrance from the ortho-isopropyl groups, the small size of the formyl group allows this attack to proceed.

  • Proton Transfer and Elimination: A series of proton transfers occurs, leading to the formation of a tetrahedral intermediate. Subsequent elimination of a water molecule yields the protonated N-(2,6-diisopropylphenyl)formamide.

  • Deprotonation: A final deprotonation step gives the neutral formamide product.

Pathway B: In Situ Formation of Formic Anhydride

Under reflux conditions with a large excess of formic acid, the dehydration of formic acid can lead to the in-situ formation of the highly reactive formic anhydride.[3][4]

  • Formation of Formic Anhydride: 2 HCOOH ⇌ (HCO)₂O + H₂O

  • Nucleophilic Attack: The 2,6-diisopropylaniline then attacks one of the highly electrophilic carbonyl carbons of formic anhydride.

  • Elimination: The leaving group is a formate anion, which is subsequently protonated to yield a molecule of formic acid.

The use of a six-fold excess of formic acid in the established protocol serves multiple purposes: it acts as the formylating agent, a catalyst (as in Pathway A), and drives the equilibrium towards the formation of products, particularly if water is a byproduct.[5]

Reagents and Materials

Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Physical FormKey Properties
2,6-Diisopropylaniline177.29Colorless to yellow liquidBoiling Point: 257 °C[6][7][8]
Formic Acid (≥95%)46.03Colorless liquidBoiling Point: ~101 °C[9][10]
Chloroform119.38Colorless liquidBoiling Point: ~61 °C[11][12][13]
N-(2,6-Diisopropylphenyl)formamide205.30White solidMelting Point: 155-159 °C[14]

Detailed Step-by-Step Protocol

This protocol is adapted from a peer-reviewed and reliable procedure.[5]

Reaction Setup

G cluster_glassware Glassware & Equipment 2,6-Diisopropylaniline 2,6-Diisopropylaniline Round-bottom flask Round-bottom flask 2,6-Diisopropylaniline->Round-bottom flask Formic Acid Formic Acid Formic Acid->Round-bottom flask Chloroform Chloroform Chloroform->Round-bottom flask Reflux condenser Reflux condenser Round-bottom flask->Reflux condenser Heating mantle Heating mantle Round-bottom flask->Heating mantle Stir bar Magnetic Stir Bar Stir bar->Round-bottom flask

Caption: Reaction setup for the synthesis.

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,6-diisopropylaniline (4.695 g, 26.5 mmol).

  • In a fume hood, add chloroform (20 mL) to the flask to dissolve the aniline.

  • Carefully add formic acid (7.314 g, which is approximately 6.0 mL, 159.0 mmol, 6 equivalents) to the solution. Note: The addition of formic acid may be exothermic.

Reaction Execution

G start Start Reaction reflux Reflux with stirring for 16 hours start->reflux monitor Monitor color change: Yellow -> Green -> Colorless reflux->monitor workup Work-up reflux->workup

Caption: Workflow for the reaction execution.

  • Attach a reflux condenser to the round-bottom flask and ensure a steady flow of cooling water.

  • Place the flask in a heating mantle and heat the reaction mixture to reflux (the boiling point of chloroform is approximately 61°C) with continuous stirring.[11]

  • Allow the reaction to proceed under reflux for 16 hours.

  • Observation: Over the course of the reaction, the color of the solution is expected to change from yellow to green and finally to colorless, indicating the consumption of the starting materials and formation of the product.[5]

Work-up and Isolation
  • After 16 hours, remove the heating mantle and allow the reaction mixture to cool to room temperature.

  • Remove the solvent (chloroform) and the excess formic acid under reduced pressure using a rotary evaporator.

  • The resulting crude product should be a white solid.

  • The reported yield for this procedure is approximately 92%.[5]

Purification (Optional)

The crude product obtained is often of high purity. However, if further purification is required, needle-like single crystals suitable for X-ray analysis can be obtained by slow evaporation from a chloroform solution.[5]

Safety and Handling

Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (nitrile gloves may have limited resistance to chloroform; consider double-gloving or using more resistant gloves like Viton or butyl rubber).[15][16] All manipulations should be performed in a well-ventilated chemical fume hood.

  • 2,6-Diisopropylaniline: Harmful if swallowed and causes serious eye irritation. It is also harmful to aquatic life with long-lasting effects.[17][18][19] Avoid inhalation and contact with skin and eyes.

  • Formic Acid: Corrosive. Causes severe skin burns and eye damage.[5][20][21] It is also flammable. Handle with extreme care and avoid inhaling vapors.

  • Chloroform: Harmful if swallowed and toxic if inhaled. It is a suspected carcinogen and may damage the unborn child.[3][22] Chloroform can decompose to form highly toxic phosgene gas, especially in the presence of heat and light.[16] Store in a cool, dark place and handle with extreme caution.

Emergency Procedures:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Discussion and Expert Insights

  • Choice of Solvent: Chloroform is a common solvent for organic reactions due to its ability to dissolve a wide range of organic compounds and its relative inertness under these reaction conditions.[8][23] Its boiling point of 61°C allows for a controlled reflux temperature. While effective, due to its toxicity, laboratories may consider exploring alternative, less hazardous solvents such as toluene or xylene, although this may require re-optimization of the reaction conditions.

  • Steric Hindrance: The successful formylation of 2,6-diisopropylaniline, despite its significant steric bulk, highlights the high reactivity of the formylating species generated in situ. This makes the described protocol particularly valuable for the acylation of other sterically demanding anilines.

  • Product Characterization: The product, N-(2,6-diisopropylphenyl)formamide, exists as a mixture of two rotamers (cis and trans isomers due to restricted rotation around the C-N amide bond) in solution, which is observable by NMR spectroscopy.[5][24] This is an important characteristic to be aware of during product analysis.

Conclusion

The protocol described herein provides a robust and high-yielding method for the synthesis of N-(2,6-diisopropylphenyl)formamide. By understanding the underlying reaction mechanism and adhering to the safety precautions, researchers can confidently and safely produce this valuable chemical intermediate. The insights into the causality of the experimental choices aim to empower scientists to not only replicate this synthesis but also to intelligently adapt it for other challenging chemical transformations.

References

  • Formic Acid. (n.d.). In Common Organic Chemistry. Retrieved February 25, 2026, from [Link]

  • Chloroform. (n.d.). In Common Organic Chemistry. Retrieved February 25, 2026, from [Link]

  • Chloroform Solvent Properties. (n.d.). Gaylord Chemical. Retrieved February 25, 2026, from [Link]

  • 2,6-Diisopropylaniline. (2024, April 10). ChemBK. Retrieved February 25, 2026, from [Link]

  • Chloroform. (n.d.). CAS Common Chemistry. Retrieved February 25, 2026, from [Link]

  • Chloroform - Standard Operating Procedure. (2012, December 14). University of California Center for Laboratory Safety. Retrieved February 25, 2026, from [Link]

  • 2,6-Diisopropylaniline Bulk Manufacturer, CAS NO 24544-04-5. (n.d.). Suze Chemical. Retrieved February 25, 2026, from [Link]

  • Chloroform Safety & Hazards. (2025, September 3). Lab Alley. Retrieved February 25, 2026, from [Link]

  • Formylation of Amines. (2014). Molecules, 19(6), 7689-7713. [Link]

  • A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. (1999). Bulletin of the Korean Chemical Society, 20(12), 1373-1375.
  • Tjugito, H. U. (2012). New Chemistry of Hydrocarbon-Stabilized Metal Atom Reagents. UROP, Fall Semester 2012. University of Minnesota.
  • Formic Acid | CAS#:64-18-6. (2025, August 20). Chemsrc. Retrieved February 25, 2026, from [Link]

  • Chitanda, J. M., Quail, J. W., & Foley, S. R. (2008). N-(2,6-Diisopropylphenyl)formamide. Acta Crystallographica Section E: Structure Reports Online, 64(8), o1728. [Link]

  • Formic acid. (n.d.). NIST WebBook. Retrieved February 25, 2026, from [Link]

  • Chloroform. (n.d.). In Wikipedia. Retrieved February 25, 2026, from [Link]

  • 2,6-Diisopropylaniline. (n.d.). In Wikipedia. Retrieved February 25, 2026, from [Link]

  • Clean and Green Approach for N-formylation of Amines using Formic acid under neat reaction condition. (2011). Der Pharma Chemica, 3(4), 23-27.
  • Chloroform. (n.d.). Vedantu. Retrieved February 25, 2026, from [Link]

  • Hintermann, L., & Ganter, C. (2010). N-(2,6-Diisopropylphenyl)formamide toluene 0.33-solvate. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3138. [Link]

  • Chloroform Guidelines. (2020, July 6). Duke University Safety. Retrieved February 25, 2026, from [Link]

  • Muramatsu, I., Itoi, M., Tsuji, M., & Hagitani, A. (1964). The Formation of Formic Anhydride with N, N'-Dicyclohexylcarbodiimide. Bulletin of the Chemical Society of Japan, 37(5), 756-756.
  • Safety Data Sheet: 2,6-Diisopropylaniline. (2019, January 15). Chemos GmbH&Co.KG. Retrieved February 25, 2026, from [Link]

  • Safety Data Sheet: Formic acid. (n.d.). Carl ROTH. Retrieved February 25, 2026, from [Link]

  • Friedel Crafts Acylation: Mechanism & Conditions. (2023, October 21). Vaia. Retrieved February 25, 2026, from [Link]

  • N-FORMYLATION OF ANILINES AND AMINES USING FORMIC ACID-ACETIC ANHYDRIDE OVER SILICA GEL. (2018). JETIR, 5(8), 584-589.
  • N-Formylation of Anilines with Silica Sulfuric Acid under Solvent-Free Conditions. (2010). E-Journal of Chemistry, 7(4), 1361-1366.
  • (PDF) N-(2,6-Diisopropylphenyl)formamide. (2008). ResearchGate. Retrieved February 25, 2026, from [Link]

  • US5686645A - Synthesis of isocyanate precursors from primary formamides. (1997, November 11). Google Patents.
  • Safety Data Sheet Formic Acid 10%. (2021, August 4). Redox. Retrieved February 25, 2026, from [Link]

  • N,N-Diisopropylformamide, 98%. (n.d.). Thermo Scientific Alfa Aesar. Retrieved February 25, 2026, from [Link]

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Application

The Unseen Workhorse: N-(2,6-Diisopropylphenyl)formamide as a Strategic Gateway in Modern Medicinal Chemistry

Introduction: In the landscape of medicinal chemistry, the value of a chemical compound is not always defined by its intrinsic biological activity, but often by its potential as a versatile and strategic building block....

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: In the landscape of medicinal chemistry, the value of a chemical compound is not always defined by its intrinsic biological activity, but often by its potential as a versatile and strategic building block. N-(2,6-Diisopropylphenyl)formamide is a prime exemplar of such a compound. While not a therapeutic agent in itself, its unique structural features and synthetic accessibility position it as a critical precursor to a variety of high-value intermediates, particularly in the synthesis of complex molecular scaffolds for drug discovery. This guide provides an in-depth exploration of the applications of N-(2,6-Diisopropylphenyl)formamide, focusing on its role as a gateway to the powerful 2,6-diisopropylphenyl isocyanide and its subsequent application in the generation of novel molecular entities targeting key protein classes like kinases and ion channels.

The 2,6-diisopropylphenyl moiety is a sterically hindered, lipophilic group that is increasingly utilized in drug design to impart specific conformational constraints, enhance metabolic stability, and improve interactions with hydrophobic pockets in target proteins. N-(2,6-Diisopropylphenyl)formamide serves as a stable, readily prepared, and easily handled precursor to this important pharmacophore.

I. Foundational Synthesis of N-(2,6-Diisopropylphenyl)formamide

The strategic utility of N-(2,6-Diisopropylphenyl)formamide begins with its straightforward and high-yielding synthesis from commercially available starting materials. This accessibility is a cornerstone of its value in a drug development setting, where scalable and reproducible synthetic routes are paramount.

The most common and efficient method for the preparation of N-(2,6-Diisopropylphenyl)formamide is the direct formylation of 2,6-diisopropylaniline.[1][2] This reaction is typically achieved by heating the aniline with formic acid, which serves as both the reagent and, in some cases, the solvent.

Protocol 1: Synthesis of N-(2,6-Diisopropylphenyl)formamide

This protocol details a robust and scalable method for the N-formylation of 2,6-diisopropylaniline.

Materials:

  • 2,6-Diisopropylaniline

  • Formic acid (≥95%)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,6-diisopropylaniline (1.0 eq).

  • Add an excess of formic acid (e.g., 5-6 eq). Toluene can be used as a co-solvent if desired.

  • Heat the reaction mixture to reflux (typically around 110-120 °C) and maintain for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Cool the reaction mixture to room temperature and dilute with toluene.

  • Carefully pour the mixture into a separatory funnel containing saturated aqueous sodium bicarbonate to neutralize the excess formic acid. Caution: CO₂ evolution will occur.

  • Extract the aqueous layer with toluene (2x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The resulting crude product is often of high purity, but can be further purified by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to yield N-(2,6-Diisopropylphenyl)formamide as a white to off-white solid.

Self-Validation: The identity and purity of the synthesized N-(2,6-Diisopropylphenyl)formamide should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of two rotamers due to hindered rotation around the amide bond is a characteristic feature in the NMR spectrum.[1][2]

II. The Gateway to Versatility: Conversion to 2,6-Diisopropylphenyl Isocyanide

The primary application of N-(2,6-Diisopropylphenyl)formamide in medicinal chemistry is its role as a direct precursor to 2,6-diisopropylphenyl isocyanide. Isocyanides are a uniquely reactive functional group, serving as a linchpin in a multitude of multicomponent reactions (MCRs) that allow for the rapid assembly of complex molecular architectures from simple starting materials.[3]

The conversion of the formamide to the isocyanide is a dehydration reaction, commonly achieved using dehydrating agents such as phosphorus oxychloride (POCl₃) or tosyl chloride in the presence of a base.

Protocol 2: Dehydration of N-(2,6-Diisopropylphenyl)formamide to 2,6-Diisopropylphenyl Isocyanide

This protocol describes the conversion of the formamide to the corresponding isocyanide, a key intermediate for multicomponent reactions.

Materials:

  • N-(2,6-Diisopropylphenyl)formamide

  • Phosphorus oxychloride (POCl₃)

  • Pyridine or triethylamine (as base and solvent)

  • Dichloromethane (DCM)

  • Ice bath

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-(2,6-Diisopropylphenyl)formamide (1.0 eq) in anhydrous pyridine or a mixture of DCM and triethylamine.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add phosphorus oxychloride (1.0-1.2 eq) dropwise to the stirred solution, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, carefully quench the reaction by pouring it over crushed ice and saturated aqueous sodium bicarbonate.

  • Extract the product with DCM or diethyl ether (3x).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure. Caution: Isocyanides are notoriously malodorous and toxic. All manipulations should be performed in a well-ventilated fume hood.

  • The crude 2,6-diisopropylphenyl isocyanide can be purified by vacuum distillation or column chromatography on silica gel (using a non-polar eluent system like hexanes/ethyl acetate).

Self-Validation: The successful formation of the isocyanide is confirmed by the appearance of a strong, characteristic stretching vibration in the IR spectrum (around 2100-2150 cm⁻¹) and by NMR and mass spectrometry.

III. Application in Medicinal Chemistry: Multicomponent Reactions for Scaffold Diversity

The true power of N-(2,6-Diisopropylphenyl)formamide is unlocked through the chemistry of its derived isocyanide. The 2,6-diisopropylphenyl isocyanide is an ideal building block for generating libraries of diverse compounds for high-throughput screening in drug discovery. The sterically demanding 2,6-diisopropylphenyl group can probe deep hydrophobic pockets and provide conformational rigidity to the resulting scaffolds.

A. The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a cornerstone of combinatorial chemistry, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide in a one-pot reaction to generate α-acylamino-amido derivatives.[3] By using 2,6-diisopropylphenyl isocyanide, novel peptide-like scaffolds with a bulky C-terminal capping group can be rapidly synthesized. These scaffolds are of particular interest in the development of protease inhibitors and as probes for protein-protein interactions.

Ugi_Reaction

Caption: Workflow of the Passerini three-component reaction.

Application Example: Synthesis of Kinase Inhibitor Scaffolds

Many kinase inhibitors feature a heterocyclic core that interacts with the hinge region of the ATP-binding site, and bulky hydrophobic groups that occupy adjacent pockets. [4]The 2,6-diisopropylphenyl group is well-suited for this purpose. Using a Ugi or Passerini reaction, diverse libraries of compounds can be generated where this group is appended to various heterocyclic or acyclic scaffolds, allowing for the rapid exploration of structure-activity relationships (SAR).

Protocol 3: Exemplar Ugi Reaction for Library Synthesis

This protocol provides a general method for performing a Ugi four-component reaction using 2,6-diisopropylphenyl isocyanide to generate a small library of potential bioactive molecules.

Materials:

  • A set of diverse aldehydes (e.g., benzaldehyde, isobutyraldehyde)

  • A set of diverse primary amines (e.g., benzylamine, aniline)

  • A set of diverse carboxylic acids (e.g., acetic acid, benzoic acid)

  • 2,6-Diisopropylphenyl isocyanide

  • Methanol or another suitable solvent

  • 96-well reaction block or individual vials

  • Automated liquid handler (optional)

Procedure:

  • Prepare stock solutions of each aldehyde, amine, carboxylic acid, and the isocyanide in methanol.

  • In each well of the reaction block or in individual vials, combine the aldehyde (1.0 eq), amine (1.0 eq), and carboxylic acid (1.0 eq).

  • Allow the mixture to stir at room temperature for 30-60 minutes to facilitate imine formation.

  • Add the 2,6-diisopropylphenyl isocyanide solution (1.0 eq) to each well.

  • Seal the reaction block/vials and allow to stir at room temperature for 24-48 hours.

  • Upon completion, the solvent can be evaporated, and the resulting library of crude products can be directly used for high-throughput screening or purified by preparative HPLC-MS.

Self-Validation: The success of the library synthesis is validated by LC-MS analysis of a representative selection of wells to confirm the formation of the desired products with the expected molecular weights.

IV. Summary of Physicochemical and Synthetic Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Synthetic RouteTypical YieldReference
2,6-Diisopropylaniline C₁₂H₁₉N177.29Aniline alkylation or phenol amination>80%[5][6]
N-(2,6-Diisopropylphenyl)formamide C₁₃H₁₉NO205.30Formylation of 2,6-diisopropylaniline~92%[1][2]
2,6-Diisopropylphenyl Isocyanide C₁₃H₁₇N187.28Dehydration of the formamideVariable[7]

Conclusion

N-(2,6-Diisopropylphenyl)formamide represents a strategically vital, yet often overlooked, intermediate in medicinal chemistry. Its value lies not in its own bioactivity, but in its efficient synthesis and its role as a stable precursor to the highly reactive and versatile 2,6-diisopropylphenyl isocyanide. By leveraging this transformation, medicinal chemists can readily access powerful multicomponent reactions to rapidly generate vast libraries of structurally complex and diverse molecules. The incorporation of the sterically demanding 2,6-diisopropylphenyl moiety through this route offers a powerful tool for designing next-generation therapeutics, particularly in the competitive fields of kinase and ion channel modulation. This guide underscores the principle that the most impactful tools in drug discovery are often not the final products, but the clever gateways that make their synthesis possible.

References

  • ChemRxiv. (n.d.). Process Intensified Continuous Flow Synthesis of Propofol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Continuous Flow Synthesis of Propofol. PubMed Central. Retrieved from [Link]

  • Chitanda, J. M., Quail, J. W., & Foley, S. R. (2008). N-(2,6-Diisopropylphenyl)formamide. Acta Crystallographica Section E: Structure Reports Online, 64(8), o1728.
  • ResearchGate. (n.d.). N-(2,6-Diisopropylphenyl)formamide. Retrieved from [Link]

  • Google Patents. (n.d.). Novel method for preparing high-purity propofol.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2,6-di(propan-2-yl)aniline. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing 2,6-diisopropyl aniline.
  • Chemsrc. (2025, August 20). 2,6-Diisopropylaniline. Retrieved from [Link]

  • Wikipedia. (n.d.). 2,6-Diisopropylaniline. Retrieved from [Link]

  • ResearchGate. (n.d.). Isocyanide insertion to boranes by Figueroa. Dipp: 2,6‐diisopropylphenyl. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Diisopropylaniline. PubChem. Retrieved from [Link]

  • Global Journals. (n.d.). Synthesis and Applications of Isocyanate Free Polyurethane Materials. Retrieved from [Link]

  • Georganics. (2023, March 27). Phenyl isocyanide - preparation and application. Retrieved from [Link]

  • PubMed. (2018, May 1). Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2,6-Diisopropylphenyl isocyanide. PubChem. Retrieved from [Link]

  • PubMed. (2012, July 1). Discovery and structure-activity relationship of 2,6-disubstituted pyrazines, potent and selective inhibitors of protein kinase CK2. Retrieved from [Link]

  • MDPI. (2025, December 2). Ion Channel-Targeting Toxins: Structural Mechanisms of Activation, Inhibition, and Therapeutic Potential. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Tuning Photochromic Ion Channel Blockers. PubMed Central. Retrieved from [Link]

  • CeMM. (2025, November 26). From Inhibition to Destruction – Kinase Drugs Found to Trigger Protein Degradation. Retrieved from [Link]

  • ChemRxiv. (n.d.). Proteome selectivity profiling of photoaffinity probes derived from imidazopyrazine-kinase inhibitors. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Ion Channel Blockers. Retrieved from [Link]

  • PubMed. (2011, December 15). 2,6-Naphthyridines as potent and selective inhibitors of the novel protein kinase C isozymes. Retrieved from [Link]

  • Frontiers. (2022, January 13). Development of IKATP Ion Channel Blockers Targeting Sulfonylurea Resistant Mutant KIR6.2 Based Channels for Treating DEND Syndrome. Retrieved from [Link]

  • eLife. (2017, August 15). Inhibition of Transient Receptor Potential Melastatin 3 ion channels by G-protein βγ subunits. Retrieved from [Link]

Sources

Method

Application Note: Analytical Characterization and Synthesis Protocol for N-(2,6-Diisopropylphenyl)formamide

Executive Summary N-(2,6-Diisopropylphenyl)formamide is a sterically hindered formanilide that serves as a critical synthetic intermediate in modern organometallic chemistry and drug development. It is the primary precur...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(2,6-Diisopropylphenyl)formamide is a sterically hindered formanilide that serves as a critical synthetic intermediate in modern organometallic chemistry and drug development. It is the primary precursor for 2,6-diisopropylphenyl isocyanide—a ubiquitous ligand—and various N-heterocyclic carbene (NHC) architectures. Due to the extreme steric bulk of the ortho-isopropyl groups and the restricted rotation of the amide bond, characterizing this compound requires a nuanced analytical approach. This application note details a self-validating synthesis protocol and a multi-modal analytical strategy, emphasizing the causality behind each methodological choice.

Physicochemical Profile

Understanding the baseline properties of the analyte is the first step in designing a robust analytical workflow. The data below is grounded in the compound's [1] record.

PropertyValue
Chemical Formula C₁₃H₁₉NO
Molecular Weight 205.30 g/mol
Monoisotopic Mass 205.1467 Da
CAS Registry Number 84250-69-1
Melting Point 155 – 159 °C
Physical Form White to off-white crystalline solid

Synthesis and Isolation Strategy

The synthesis of N-(2,6-Diisopropylphenyl)formamide relies on the in situ generation of a highly reactive mixed anhydride to overcome the steric hindrance of the 2,6-diisopropylaniline starting material.

Synthesis A 2,6-Diisopropylaniline (Starting Material) B Formic Acid + Acetic Anhydride (0-5 °C) A->B Mix C Acetic Formic Anhydride (Active Electrophile) B->C in situ Activation D N-(2,6-Diisopropylphenyl) formamide (Crude) C->D N-Formylation E Recrystallization (Hexanes/EtOAc) D->E Purification F Pure Product (>99% HPLC) E->F Final Yield

Fig 1. Synthesis workflow of N-(2,6-Diisopropylphenyl)formamide via in situ mixed anhydride.

Mechanistic Causality & Protocol

Formic acid alone is a notoriously weak acylating agent. Attempting direct formylation requires excessive heating, which can lead to the oxidative degradation of the aniline. By premixing formic acid with acetic anhydride at 0–5 °C, acetic formic anhydride is generated in situ [2]. This mixed anhydride is highly electrophilic, driving the N-formylation to completion at room temperature despite the massive steric shielding of the ortho-isopropyl groups.

Self-Validating Protocol:

  • Activation: In a dry flask under N₂, add 1.5 equivalents of formic acid to 1.2 equivalents of acetic anhydride at 0 °C. Stir for 1 hour to ensure complete formation of the mixed anhydride.

  • Coupling: Dissolve 1.0 equivalent of 2,6-diisopropylaniline in anhydrous dichloromethane (DCM). Add the mixed anhydride solution dropwise, maintaining the temperature below 10 °C.

  • Quench & Workup: Stir at room temperature for 2 hours. The system is self-validated by TLC (Hexanes:EtOAc 4:1); the disappearance of the UV-active aniline spot confirms completion. Quench with saturated aqueous NaHCO₃ to neutralize acetic acid byproducts.

  • Isolation: Extract with DCM, dry over Na₂SO₄, and concentrate. Recrystallize the crude solid from a mixture of hexanes and ethyl acetate to yield pure white crystals.

Multi-Modal Analytical Characterization

A single analytical technique is insufficient to prove the identity and purity of complex amides. We employ an orthogonal strategy utilizing LC-HRMS, NMR, FTIR, and HPLC-UV.

Analytical Root N-(2,6-Diisopropylphenyl)formamide Analytical Characterization Purity Chromatographic Purity (HPLC-UV) Root->Purity Mass Exact Mass & Fragmentation (LC-HRMS) Root->Mass Structure Structural Elucidation (1H & 13C NMR) Root->Structure FuncGroup Functional Groups (FTIR-ATR) Root->FuncGroup P1 C18 Column Gradient Elution Purity->P1 M1 [M+H]+ 206.1545 ESI+ Mode Mass->M1 S1 Rotameric Analysis (cis/trans amides) Structure->S1 F1 Amide I Band ~1660 cm⁻¹ FuncGroup->F1

Fig 2. Multi-modal analytical characterization strategy for structural and purity validation.

Structural Elucidation (NMR Spectroscopy)

The most critical analytical challenge with N-(2,6-Diisopropylphenyl)formamide is its behavior in solution. The partial double-bond character of the N–C=O bond restricts rotation, resulting in cis and trans rotamers that are observable on the NMR timescale at room temperature[3].

Proton AssignmentExpected Shift (δ, ppm)MultiplicityIntegration
Formyl (CHO)8.40 & 8.05d / s (Rotamers)1H
Aromatic (Ar-H)7.35 – 7.15m3H
Amide (NH)7.05br s1H
Isopropyl CH3.15septet, J = 6.8 Hz2H
Isopropyl CH₃1.22d, J = 6.8 Hz12H

Causality & Self-Validating Protocol: If a standard ¹H NMR (400 MHz, CDCl₃, 298 K) is run, the spectrum will display "doubled" peaks for the formyl proton and the isopropyl groups. To an untrained eye, this mimics a 60:40 mixture of two different compounds (impurities).

  • Validation Step: To self-validate that these are rotamers and not chemical impurities, perform a Variable Temperature (VT) NMR experiment. Dissolve the sample in DMSO-d₆ and heat the probe to 353 K (80 °C). The increased thermal energy overcomes the rotational barrier of the amide bond, causing the distinct rotamer peaks to coalesce into a single, sharp set of time-averaged signals.

High-Resolution Mass Spectrometry (LC-HRMS)

Causality & Protocol: Electrospray Ionization in positive mode (ESI+) is utilized. While amides are generally neutral, the addition of 0.1% formic acid to the mobile phase forces the protonation of the formamide oxygen/nitrogen, facilitating ionization.

  • Validation Step: The mass spectrometer (e.g., Agilent Q-TOF) must be calibrated with a tuning mix immediately prior to the run to ensure mass accuracy is <2 ppm. The extracted ion chromatogram (EIC) should yield a monoisotopic[M+H]⁺ peak at exactly 206.1545 m/z . MS/MS fragmentation will yield a diagnostic product ion at m/z 178, corresponding to the neutral loss of carbon monoxide (-28 Da), confirming the presence of the formyl group.

Functional Group Verification (FTIR-ATR)

Attenuated Total Reflectance (ATR) FTIR is used for rapid, non-destructive functional group validation.

  • Key Diagnostic Bands: The Amide I band (C=O stretch) appears at ~1660 cm⁻¹, shifted slightly lower than a standard ketone due to nitrogen resonance. The Amide II band (N-H bend) appears at ~1530 cm⁻¹, and the sharp N-H stretch is visible at ~3250 cm⁻¹.

  • Validation Step: A background scan of the empty diamond crystal must be collected immediately before pressing the solid sample to subtract atmospheric CO₂ and water vapor, ensuring baseline integrity.

Chromatographic Purity (HPLC-UV)

To quantify the purity of the synthesized compound, a reversed-phase HPLC method is deployed.

ParameterSpecification
Column C18, 150 × 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in HPLC-grade Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 15 min, hold 5 min
Flow Rate 1.0 mL/min
Detection UV at 210 nm and 254 nm

Causality & Self-Validating Protocol: A C18 stationary phase is mandatory due to the highly hydrophobic nature of the 2,6-diisopropylphenyl moiety. The mobile phase is buffered with 0.1% formic acid to suppress the ionization of any unreacted starting material (aniline), ensuring sharp, symmetrical peaks and preventing tailing.

  • Validation Step: The protocol functions as a self-validating system via a strict System Suitability Test (SST). Before sample injection, a blank (diluent) is injected to confirm zero column carryover. This is followed by a reference standard injection. The run is only considered valid if the theoretical plate count is >5000 and the peak tailing factor is <1.5.

References

  • National Center for Biotechnology Information (NCBI). "N-(2,6-Diisopropylphenyl)formamide | C13H19NO | CID 12053263 - PubChem." PubChem Database.[Link]

  • Krimen, L. I. "Acetic Formic Anhydride." Organic Syntheses, Coll. Vol. 6, p.8 (1988); Vol. 50, p.1 (1970).[Link]

  • LaPlante, S. R., et al. "Assessing the Rotameric Properties of Amides in Drug Discovery." Journal of Medicinal Chemistry, 2013.[Link]

Application

Scale-up synthesis of N-(2,6-Diisopropylphenyl)formamide

An Application Note and Protocol for the Scale-Up Synthesis of N-(2,6-Diisopropylphenyl)formamide For Researchers, Scientists, and Drug Development Professionals Introduction N-(2,6-Diisopropylphenyl)formamide is a key c...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Scale-Up Synthesis of N-(2,6-Diisopropylphenyl)formamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2,6-Diisopropylphenyl)formamide is a key chemical intermediate, recognized for its role in the synthesis of N-heterocyclic carbenes (NHCs). These NHCs are pivotal ligands in organometallic chemistry, finding extensive application in catalysis. The sterically hindered nature of the 2,6-diisopropylphenyl group imparts unique stability and reactivity to the resulting carbenes.[1] The synthesis of N-(2,6-diisopropylphenyl)formamide itself is a critical step that requires a robust, efficient, and scalable methodology to ensure a consistent supply for research and development as well as for larger-scale manufacturing processes.

This document provides a detailed guide for the scale-up synthesis of N-(2,6-diisopropylphenyl)formamide, focusing on practical and field-proven protocols. We will explore the prevalent synthetic strategies, delving into the mechanistic rationale behind the chosen methods and providing comprehensive, step-by-step instructions. Furthermore, this guide addresses the critical aspects of process safety, purification, and analytical characterization to ensure the production of high-purity material in a safe and reproducible manner.

Synthetic Strategies: A Comparative Overview

The formylation of the sterically hindered 2,6-diisopropylaniline presents a unique challenge. Two primary methodologies have proven effective for this transformation:

  • Direct Formylation with Formic Acid: This method involves the direct reaction of 2,6-diisopropylaniline with an excess of formic acid, typically under reflux conditions.[2] While straightforward in its approach, this reaction may require prolonged heating and a significant excess of formic acid to achieve high conversion, which can present challenges in a scale-up scenario regarding reactor time and waste stream management.

  • Formylation via in situ Generated Acetic Formic Anhydride: A more efficient and widely adopted method involves the reaction of 2,6-diisopropylaniline with acetic formic anhydride.[3] This mixed anhydride is conveniently generated in situ from the reaction of formic acid and acetic anhydride.[4][5] Acetic formic anhydride is a more potent formylating agent than formic acid itself, leading to faster reaction times, milder conditions, and often higher yields.[6] This increased reactivity is attributed to the greater electrophilicity of the formyl group's carbonyl carbon in the mixed anhydride.[4] For scale-up purposes, this method is generally preferred due to its efficiency and more controlled reaction profile.

This guide will focus on the detailed protocol for the acetic formic anhydride method, as it represents the more robust and scalable approach. The direct formylation method will also be presented as a viable, albeit potentially less efficient, alternative.

Primary Recommended Protocol: Formylation via Acetic Formic Anhydride

This protocol is designed for high-yield synthesis and is amenable to scaling. The procedure involves the initial preparation of the formylating agent, followed by the formylation reaction and subsequent work-up and purification.

Reaction Mechanism

The core of this method lies in the in situ formation of acetic formic anhydride, a highly reactive formylating agent. The mechanism proceeds as follows:

  • Formation of Acetic Formic Anhydride: Formic acid reacts with acetic anhydride to form the mixed anhydride. This is an equilibrium process, and an excess of one of the reagents can be used to drive the reaction forward.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2,6-diisopropylaniline attacks the more electrophilic carbonyl carbon of the formyl group in acetic formic anhydride.[4]

  • Tetrahedral Intermediate Formation and Collapse: A tetrahedral intermediate is formed, which then collapses, eliminating acetic acid as a byproduct and yielding the desired N-(2,6-diisopropylphenyl)formamide.

G cluster_0 In situ Generation of Acetic Formic Anhydride cluster_1 N-Formylation Reaction Formic Acid Formic Acid Acetic Formic Anhydride Acetic Formic Anhydride Formic Acid->Acetic Formic Anhydride Reacts with Acetic Anhydride Acetic Anhydride Acetic Anhydride->Acetic Formic Anhydride Nucleophilic Attack Nucleophilic Attack Acetic Formic Anhydride->Nucleophilic Attack 2,6-Diisopropylaniline 2,6-Diisopropylaniline 2,6-Diisopropylaniline->Nucleophilic Attack Tetrahedral Intermediate Tetrahedral Intermediate Nucleophilic Attack->Tetrahedral Intermediate Product N-(2,6-Diisopropylphenyl)formamide Tetrahedral Intermediate->Product Collapse Byproduct Acetic Acid Tetrahedral Intermediate->Byproduct

Caption: General mechanism of N-formylation with in situ generated Acetic Formic Anhydride.

Materials and Equipment
Reagents Equipment
2,6-DiisopropylanilineJacketed glass reactor with overhead stirrer
Formic acid (98-100%)Temperature probe (thermocouple)
Acetic anhydrideAddition funnel
TolueneCondenser
Saturated sodium bicarbonate solutionHeating/cooling circulator
Anhydrous sodium sulfateRotary evaporator
Buchner funnel and filtration flask
Crystallization vessel
Detailed Step-by-Step Protocol

1. Preparation of Acetic Formic Anhydride (in situ)

  • Rationale: This step creates the highly reactive formylating agent. The reaction is exothermic and requires careful temperature control to prevent decomposition of the mixed anhydride, which can occur at temperatures above 60°C.[5]

  • To a separate, dry, and inerted reaction vessel equipped with a stirrer and a cooling bath, add formic acid (1.5 equivalents).

  • Cool the formic acid to 0°C with continuous stirring.

  • Slowly add acetic anhydride (1.2 equivalents) dropwise via an addition funnel, ensuring the internal temperature does not exceed 10°C.

  • Once the addition is complete, allow the mixture to stir at 0°C for 30 minutes to ensure complete formation of the acetic formic anhydride.

2. Formylation Reaction

  • Rationale: The sterically hindered nature of 2,6-diisopropylaniline requires a potent formylating agent for an efficient reaction. The reaction is typically carried out at a low temperature initially to control the exotherm and then allowed to warm to drive the reaction to completion.

  • In the main jacketed reactor, dissolve 2,6-diisopropylaniline (1.0 equivalent) in a suitable solvent such as toluene.

  • Cool the solution to 0°C.

  • Slowly add the freshly prepared acetic formic anhydride solution from step 1 to the solution of 2,6-diisopropylaniline, maintaining the internal temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting amine is consumed.

3. Work-up and Isolation

  • Rationale: The work-up is designed to quench the reaction, neutralize acidic components, and isolate the crude product.

  • Upon completion, carefully and slowly quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Be cautious as CO2 evolution will occur.

  • Continue the addition of the bicarbonate solution until the aqueous layer is neutral or slightly basic (pH 7-8).

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with toluene (or another suitable organic solvent) to recover any dissolved product.

  • Combine all organic layers and wash with brine.

  • Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure on a rotary evaporator to yield the crude N-(2,6-diisopropylphenyl)formamide as a solid.

Process Parameters Summary
ParameterValue/ConditionRationale
Stoichiometry
2,6-Diisopropylaniline1.0 eqLimiting reagent
Formic Acid1.5 eqEnsures complete formation of the mixed anhydride
Acetic Anhydride1.2 eqDrives the formation of the mixed anhydride
Temperature
AFA Formation0-10°CControls exotherm and prevents anhydride decomposition[5]
Formylation0°C to Room Temp.Initial cooling to control exotherm, then warming to complete the reaction
Reaction Time 2-4 hoursTypically sufficient for complete conversion with AFA
Solvent TolueneGood solubility for starting material and product, and suitable boiling point for potential azeotropic drying if needed
Expected Yield >90%High efficiency is characteristic of this method[2][7]
Experimental Workflow Diagram

G cluster_prep AFA Preparation (in situ) cluster_main Main Reaction and Purification prep_start Start cool_fa Cool Formic Acid to 0°C prep_start->cool_fa add_ac2o Slowly Add Acetic Anhydride (T < 10°C) cool_fa->add_ac2o stir_afa Stir at 0°C for 30 min add_ac2o->stir_afa afa_ready AFA Solution Ready stir_afa->afa_ready add_afa Add AFA Solution (T < 10°C) afa_ready->add_afa main_start Start dissolve_amine Dissolve 2,6-Diisopropylaniline in Toluene main_start->dissolve_amine cool_amine Cool to 0°C dissolve_amine->cool_amine cool_amine->add_afa warm_rt Warm to Room Temp & Stir for 2-4h add_afa->warm_rt monitor Monitor by TLC/HPLC warm_rt->monitor monitor->warm_rt Incomplete quench Quench with NaHCO₃ (aq) monitor->quench Complete extract Separate & Extract quench->extract dry Dry and Concentrate extract->dry purify Purify by Recrystallization dry->purify product Final Product purify->product

Caption: Experimental workflow for the synthesis of N-(2,6-diisopropylphenyl)formamide.

Alternative Protocol: Direct Formylation with Formic Acid

This method is simpler as it avoids the pre-formation of a mixed anhydride but may be less efficient for a sterically hindered amine.

Detailed Step-by-Step Protocol
  • Rationale: This direct amidation relies on heating to drive off water and shift the equilibrium towards the product. The large excess of formic acid acts as both reagent and solvent.

  • Charge the jacketed reactor with 2,6-diisopropylaniline (1.0 equivalent) and formic acid (6.0 equivalents).[2]

  • Equip the reactor with a condenser and begin stirring.

  • Heat the reaction mixture to reflux and maintain for 12-18 hours.

  • Monitor the reaction by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the excess formic acid under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution until the aqueous layer is neutral.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

Purification and Characterization

For large-scale synthesis, non-chromatographic purification methods are preferred to minimize solvent use and associated fire hazards.[8]

Purification by Recrystallization
  • Rationale: Recrystallization is an effective and scalable method for purifying solid compounds, leveraging differences in solubility between the desired product and impurities at different temperatures.

  • Dissolve the crude N-(2,6-diisopropylphenyl)formamide in a minimal amount of a hot solvent (e.g., toluene or a hexane/ethyl acetate mixture).

  • Allow the solution to cool slowly to room temperature, then further cool in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

  • Dry the purified crystals under vacuum to a constant weight. Needle-like single crystals are often obtained from slow evaporation of a chloroform solution.[2]

Analytical Characterization

The final product should be characterized to confirm its identity and purity.

  • ¹H NMR: The ¹H NMR spectrum of N-(2,6-diisopropylphenyl)formamide is distinctive due to the presence of two rotamers (isomers arising from hindered rotation about the C-N amide bond) in solution, typically in a 2:1 ratio.[2][7] This results in two sets of signals for the formyl proton and the N-H proton.

  • ¹³C NMR: The spectrum will show characteristic peaks for the carbonyl carbon and the aromatic and aliphatic carbons.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Purity Analysis: HPLC is the preferred method for determining the purity of the final product.

Scale-Up Considerations and Safety

Scaling up any chemical synthesis requires a thorough risk assessment.[8]

Thermal Safety
  • The reaction between formic acid and acetic anhydride is exothermic. Ensure the reactor's cooling system is adequate to dissipate the heat generated during the addition.[6]

  • Use a thermocouple to monitor the internal reaction temperature, which can differ significantly from the jacket temperature.[8]

  • Maintain strict control over the addition rate of reagents to manage the exotherm.

Reagent Handling and Personal Protective Equipment (PPE)
  • Formic acid and acetic anhydride are corrosive. [6] Handle these reagents in a well-ventilated fume hood.

  • Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[9]

  • Have an emergency shower and eyewash station readily accessible.

Safety Checkpoints Diagram

G start Start Synthesis risk_assessment Conduct Risk Assessment start->risk_assessment ppe Wear Appropriate PPE (Gloves, Goggles, Face Shield) risk_assessment->ppe ventilation Ensure Proper Ventilation (Fume Hood) ppe->ventilation temp_control Verify Cooling System & Temperature Monitoring ventilation->temp_control reagent_addition Controlled Reagent Addition (Monitor Exotherm) temp_control->reagent_addition quench_step Careful Quenching (CO₂ Evolution) reagent_addition->quench_step waste Segregate and Dispose of Waste Properly quench_step->waste end Synthesis Complete waste->end

Caption: Key safety checkpoints for the scale-up synthesis.

Starting Material: 2,6-Diisopropylaniline

The availability of high-purity 2,6-diisopropylaniline is crucial. It is a commercially available compound, but for very large-scale operations, its synthesis might be considered in-house. A common industrial method is the high-pressure liquid-phase alkylation of aniline with propylene using an aluminum-based catalyst.[10][11] This process typically involves heating aniline and a catalyst in an autoclave, followed by the introduction of propylene gas.[10]

Conclusion

The scale-up synthesis of N-(2,6-diisopropylphenyl)formamide is most effectively and efficiently achieved through the formylation of 2,6-diisopropylaniline using acetic formic anhydride generated in situ. This method offers high yields under relatively mild conditions. Careful control of reaction temperature, particularly during the formation of the mixed anhydride, is paramount for both safety and process efficiency. By following the detailed protocols and adhering to the safety guidelines outlined in this document, researchers and production chemists can reliably produce high-purity N-(2,6-diisopropylphenyl)formamide for a variety of applications in catalysis and materials science.

References

  • Chitanda, J. M., Quail, J. W., & Foley, S. R. (2008). N-(2,6-Diisopropylphenyl)formamide. Acta Crystallographica Section E: Structure Reports Online, 64(8), o1728. [Link]

  • Wiles, C., & Watts, P. (2014). Formylation of Amines. Accounts of Chemical Research, 47(12), 3650-3660. [Link]

  • University of Rochester (2019). Scale-Up Reaction Safety. [Link]

  • Chitanda, J. M., Quail, J. W., & Foley, S. R. (2008). N-(2,6-Diisopropylphenyl)formamide. ResearchGate. [Link]

  • JETIR (2018). N-FORMYLATION OF ANILINES AND AMINES USING FORMIC ACID-ACETIC ANHYDRIDE OVER SILICA GEL. JETIR, 5(8). [Link]

  • Wikipedia. Acetic formic anhydride. [Link]

  • Hintermann, L. (2007). A high-yielding synthesis of 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride. Helvetica Chimica Acta, 90(7), 1345-1350. [Link]

  • Esco Lifesciences (2021). The Toxic Effects of Formalin and How to Contain It. [Link]

  • Environmental Health and Safety. Reactives. [Link]

  • Wikipedia. 2,6-Diisopropylaniline. [Link]

  • Scribd. Synthesis of 2,6-Diisopropylaniline. [Link]

  • Zibo Bofan Chemical Co., Ltd. (2025). What are the safety measures for formic acid production plants? [Link]

  • Haws Co. (2017). REPOST: Nine Safety Tips for Working with Formaldehyde. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in N-(2,6-Diisopropylphenyl)formamide synthesis

Welcome to the Technical Support Center for the synthesis and optimization of N-(2,6-Diisopropylphenyl)formamide . This guide is designed for researchers and process chemists facing yield bottlenecks, isolation issues, o...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and optimization of N-(2,6-Diisopropylphenyl)formamide . This guide is designed for researchers and process chemists facing yield bottlenecks, isolation issues, or mechanistic uncertainties when working with highly sterically hindered anilines.

As a Senior Application Scientist, I have structured this center to move beyond basic recipes. Here, we will dissect the causality behind the chemistry, provide a self-validating standard operating procedure (SOP), and address the most common points of failure in the laboratory.

Mechanistic Insight: Overcoming Steric Shielding

The primary challenge in synthesizing N-(2,6-diisopropylphenyl)formamide is the severe steric hindrance imposed by the two bulky isopropyl groups at the ortho positions of the aniline ring[1]. Standard formylation using neat formic acid is often too sluggish, resulting in incomplete conversion even under prolonged reflux.

To overcome this kinetic barrier, we must utilize a highly electrophilic formylating agent. The industry standard is acetoformic anhydride (a mixed anhydride), generated in situ by reacting formic acid with acetic anhydride[2]. This intermediate is significantly more reactive than formic acid alone, allowing it to readily attack the shielded nitrogen atom[3].

G A Formic Acid + Acetic Anhydride B Acetoformic Anhydride (Reactive Intermediate) A->B Stir 1-1.5h (0-10°C) D N-Formylation (0°C to RT) B->D C 2,6-Diisopropylaniline (Bulky Substrate) C->D E N-(2,6-Diisopropylphenyl) formamide (Target) D->E High Yield (>85%) F Acetic Acid (Byproduct) D->F

Workflow and mechanism for the synthesis of N-(2,6-Diisopropylphenyl)formamide via mixed anhydride.

Process Optimization & Quantitative Data

Selecting the right formylation conditions is critical for maximizing yield. The table below summarizes the causality and expected outcomes of various synthetic approaches.

Formylating AgentConditionsReaction TimeTypical YieldMechanistic Notes
Formic Acid (neat) Reflux (100°C)24 h< 40%Insufficient electrophilicity to overcome severe steric shielding[1].
Formic Acid + Toluene Reflux (110°C)16 h~ 50%Azeotropic water removal drives equilibrium, but kinetics remain sluggish.
Acetoformic Anhydride 0°C → RT 12–16 h 85–95% Highly reactive mixed anhydride readily attacks the hindered amine[2].
CO₂ + Phenylsilane NHC-Zn cat., RT12–24 h78–83%Green alternative using reductive functionalization; requires specialized catalyst[4].

Standard Operating Procedure (SOP): Mixed Anhydride Route

This protocol is designed as a self-validating system . By monitoring specific physical changes (e.g., gas evolution, TLC staining), you can verify the success of each step in real-time.

Step 1: Preparation of Acetoformic Anhydride

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, add Formic Acid (3.0 equivalents).

  • Cool the flask to exactly 0°C using an ice-water bath.

  • Add Acetic Anhydride (1.2 equivalents) dropwise over 15 minutes via a syringe or dropping funnel.

  • Stir the mixture strictly between 0°C and 10°C for 1 to 1.5 hours to generate the mixed anhydride[3]. Self-Validation Check: The solution must remain clear and homogeneous. If you observe vigorous bubbling, the internal temperature has exceeded 15°C, causing the anhydride to decompose into carbon monoxide and acetic acid. If this occurs, discard and restart.

Step 2: Formylation of the Amine

  • In a separate flask, dissolve 2,6-diisopropylaniline (1.0 equivalent) in anhydrous dichloromethane (DCM) and cool to 0°C[2].

  • Transfer the cold acetoformic anhydride solution dropwise into the aniline solution.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours. Self-Validation Check: Spot the reaction on a TLC plate (Hexane:EtOAc 8:2). The starting aniline (UV active, stains brown/purple with ninhydrin) should be completely consumed, replaced by a lower-Rf product spot.

Step 3: Quench and Isolation

  • Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃. Self-Validation Check: CO₂ gas will evolve. Continue adding until gas evolution ceases and the aqueous layer tests basic (pH > 7) on indicator paper. This confirms all residual acetic and formic acids have been neutralized.

  • Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure to yield the crude product.

  • Purification: Triturate the crude residue with cold hexanes, or recrystallize from hot Ethyl Acetate/Hexanes to yield N-(2,6-diisopropylphenyl)formamide as a high-purity solid.

Troubleshooting Desk (FAQs)

Q: Why is my yield so low when boiling the aniline in pure formic acid? A: The two isopropyl groups create a massive steric shield around the nitrogen atom[1]. Formic acid alone is simply not electrophilic enough to drive the reaction to completion. You must activate the formyl group by converting it to , which possesses a much better leaving group (acetate) and is significantly more reactive[3].

Q: During the preparation of the mixed anhydride, the solution started bubbling violently and my subsequent reaction failed. What happened? A: Acetoformic anhydride is thermally unstable. If the internal temperature exceeds 10–15°C during its preparation, it undergoes rapid thermal decomposition into carbon monoxide (the bubbles you observed) and acetic acid[5]. Without the mixed anhydride, your formylation will fail. Always maintain strict temperature control (0–10°C) using an ice bath.

Q: My final product is a thick oil, but the literature states it should be a solid (mp 155-159 °C). How do I induce crystallization? A: N-(2,6-Diisopropylphenyl)formamide frequently "oils out" if trace amounts of acetic acid or DCM remain trapped in the matrix. First, ensure your NaHCO₃ wash was thorough enough to remove all acid byproducts. To crystallize the oil, dissolve it in a minimal amount of hot ethyl acetate, then slowly add hexanes dropwise until the solution becomes slightly turbid. Allow it to cool slowly to room temperature, then transfer to an ice bath to crash out the pure white crystals.

Q: Can I synthesize this compound without using moisture-sensitive anhydrides? A: Yes. Recent advances in green chemistry have demonstrated that 2,6-diisopropylaniline can be formylated using CO₂ (1 atm) and phenylsilane at room temperature[4]. However, this requires the preparation of a specialized[6]. While environmentally friendly, the mixed anhydride route remains the most practical for standard laboratory setups.

References

  • Photocatalytic N-Formylation of CO₂ with Amines Catalyzed by Diethyltriamine Pentaacetic Acid. MDPI.[Link]

  • Screw Sense Selective Polymerization of Achiral Isocyanides Catalyzed by Optically Active Nickel(II) Complexes. Macromolecules, ACS Publications.[Link]

  • Acetic Formic Anhydride. e-EROS Encyclopedia of Reagents for Organic Synthesis, John Wiley & Sons.[Link]

  • N-Heterocyclic carbene supported zinc catalysed N-formylation of diverse N-H functionalities with carbon dioxide under ambient conditions. Catalysis Science & Technology, Royal Society of Chemistry.[Link]

Sources

Optimization

Technical Support Center: N-(2,6-Diisopropylphenyl)formamide Stability and Degradation

Welcome to the technical support center for N-(2,6-Diisopropylphenyl)formamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and practic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for N-(2,6-Diisopropylphenyl)formamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and practical troubleshooting advice for handling and analyzing this compound. We will explore its stability profile, potential degradation pathways, and recommended analytical methodologies based on established principles of organic chemistry and data from analogous N-aryl amides.

I. Introduction to N-(2,6-Diisopropylphenyl)formamide: A Sterically Hindered Formanilide

N-(2,6-Diisopropylphenyl)formamide is a formanilide derivative characterized by the presence of two bulky isopropyl groups on the ortho positions of the phenyl ring. This significant steric hindrance profoundly influences its chemical properties, including its stability and reactivity. Understanding these characteristics is crucial for its effective use in research and development, particularly in ensuring the integrity of experimental results and the stability of formulations.

This guide will address common questions and challenges related to the stability of N-(2,6-Diisopropylphenyl)formamide, providing both theoretical background and actionable experimental protocols.

II. Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the stability of N-(2,6-Diisopropylphenyl)formamide.

Q1: What is the primary degradation pathway for N-(2,6-Diisopropylphenyl)formamide?

The most probable primary degradation pathway for N-(2,6-Diisopropylphenyl)formamide is hydrolysis of the amide bond.[1] This can occur under both acidic and basic conditions, leading to the formation of 2,6-diisopropylaniline and formic acid.

  • Acid-catalyzed hydrolysis: Protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[2]

  • Base-catalyzed hydrolysis: Direct nucleophilic attack of a hydroxide ion on the carbonyl carbon initiates the cleavage of the amide bond.[2]

Due to the steric hindrance from the two isopropyl groups, the rate of hydrolysis is expected to be slower compared to unhindered formanilides.[3]

Q2: How do the isopropyl groups affect the stability of the molecule?

The ortho-isopropyl groups provide significant steric shielding to the amide bond. This steric hindrance can slow down the rate of nucleophilic attack at the carbonyl carbon, thereby increasing the compound's resistance to hydrolysis compared to less hindered N-aryl amides.[3] However, these groups do not completely prevent degradation, especially under harsh conditions.

Q3: Is N-(2,6-Diisopropylphenyl)formamide susceptible to oxidation?

Yes, the 2,6-diisopropylaniline moiety could be susceptible to oxidation. The amino group, even as part of an amide, can be a site for oxidation, potentially leading to the formation of various colored byproducts. The specific oxidation products will depend on the nature of the oxidizing agent and the reaction conditions. Studies on the oxidation of aniline and its derivatives show that reaction can occur on the aromatic ring and the amino group.[4][5]

Q4: What is the expected thermal stability of this compound?

Q5: How should I store N-(2,6-Diisopropylphenyl)formamide to ensure its stability?

To minimize degradation, N-(2,6-Diisopropylphenyl)formamide should be stored in a cool, dry, and dark place. It should be protected from moisture to prevent hydrolysis and from light to prevent potential photodegradation. Storage in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.

III. Troubleshooting Guides

This section provides practical guidance for identifying and resolving common stability-related issues you might encounter during your experiments.

Guide 1: Unexpected Peaks in Chromatographic Analysis

Issue: You observe unexpected peaks in your HPLC or LC-MS analysis of a sample containing N-(2,6-Diisopropylphenyl)formamide.

Possible Cause: Degradation of the compound.

Troubleshooting Steps:

  • Identify the Degradant:

    • Hypothesize the structure: The most likely degradation product is 2,6-diisopropylaniline resulting from hydrolysis.

    • Confirm by mass spectrometry: Analyze the unexpected peak by LC-MS to determine its molecular weight. The expected mass of 2,6-diisopropylaniline is approximately 177.28 g/mol .

    • Co-injection with a standard: If available, co-inject a standard of 2,6-diisopropylaniline with your sample. If the retention times match, you have confirmed the identity of the degradant.

  • Investigate the Source of Degradation:

    • Review sample preparation: Was the sample exposed to acidic or basic conditions? Even seemingly neutral solutions can have a pH that promotes hydrolysis over time. Was the sample heated?

    • Check solvent purity: Ensure that the solvents used for sample preparation and analysis are of high purity and free from acidic or basic contaminants.

    • Evaluate storage conditions: Was the stock solution or solid material stored properly (cool, dry, dark)?

Preventative Measures:

  • Prepare solutions fresh whenever possible.

  • If solutions need to be stored, keep them at low temperatures (e.g., 2-8 °C or -20 °C) and protect them from light.

  • Use buffered solutions at a neutral pH if aqueous environments are necessary.

Guide 2: Sample Discoloration

Issue: Your solid sample or solution of N-(2,6-Diisopropylphenyl)formamide has developed a yellow or brownish color over time.

Possible Cause: Oxidative degradation.

Troubleshooting Steps:

  • Analyze for Oxidation Products:

    • Use HPLC with a photodiode array (PDA) detector to observe the UV-Vis spectrum of the colored impurities.

    • Employ LC-MS to identify the molecular weights of the colored species. Oxidation products may include hydroxylated or quinone-like structures derived from the aniline moiety.

  • Assess Exposure to Oxidants:

    • Was the sample exposed to air for prolonged periods?

    • Were any oxidizing agents (e.g., peroxides in solvents) present in the experimental setup?

Preventative Measures:

  • Store the compound under an inert atmosphere (argon or nitrogen).

  • Use freshly opened, high-purity solvents.

  • If oxidative instability is a significant concern, consider adding an antioxidant to your formulation, after confirming compatibility.

IV. Experimental Protocols

This section provides detailed protocols for conducting forced degradation studies to understand the stability of N-(2,6-Diisopropylphenyl)formamide. Forced degradation studies are essential for developing stability-indicating analytical methods.[8][9]

Protocol 1: Forced Degradation Study

Objective: To intentionally degrade N-(2,6-Diisopropylphenyl)formamide under various stress conditions to identify potential degradation products and pathways.

Materials:

  • N-(2,6-Diisopropylphenyl)formamide

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • pH meter

  • Heating block or water bath

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of N-(2,6-Diisopropylphenyl)formamide in acetonitrile at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis:

      • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

      • Mix 1 mL of the stock solution with 1 mL of 1 M HCl.

      • Keep one set of samples at room temperature and another at 60 °C for 24 hours.

    • Base Hydrolysis:

      • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

      • Mix 1 mL of the stock solution with 1 mL of 1 M NaOH.

      • Keep one set of samples at room temperature and another at 60 °C for 24 hours.

    • Oxidative Degradation:

      • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

      • Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂.

      • Keep the samples at room temperature for 24 hours, protected from light.

    • Thermal Degradation:

      • Place a solid sample of the compound in an oven at 80 °C for 24 hours.

      • Place a vial of the stock solution in a heating block at 60 °C for 24 hours.

    • Photodegradation:

      • Expose a solid sample and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.

      • Keep control samples wrapped in aluminum foil to protect them from light.

  • Sample Analysis:

    • After the specified time, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples to an appropriate concentration with the mobile phase.

    • Analyze the samples by a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating N-(2,6-Diisopropylphenyl)formamide from its potential degradation products.[1][10][11]

Instrumentation and Columns:

  • HPLC system with a PDA or UV detector.

  • C18 column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase and Gradient (Example):

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 30% B

    • 26-30 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Method Validation:

  • The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

  • Specificity is demonstrated by the ability to resolve the main peak from all degradation peaks generated during the forced degradation study.

V. Visualization of Degradation Pathways and Workflows

Predicted Degradation Pathways

main N-(2,6-Diisopropylphenyl)formamide hydrolysis_prod 2,6-Diisopropylaniline + Formic Acid main->hydrolysis_prod Hydrolysis (Acid/Base) oxidation_prod Oxidized Products (e.g., Hydroxylated, Quinone derivatives) main->oxidation_prod Oxidation

Caption: Predicted primary degradation pathways for N-(2,6-Diisopropylphenyl)formamide.

Forced Degradation Experimental Workflow

start Prepare Stock Solution of Compound stress Expose to Stress Conditions start->stress acid Acid Hydrolysis stress->acid base Base Hydrolysis stress->base oxidation Oxidation stress->oxidation thermal Thermal Stress stress->thermal photo Photostability stress->photo analysis Analyze by Stability-Indicating HPLC-MS acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis results Identify Degradants & Determine Degradation Pathways analysis->results

Caption: Experimental workflow for a forced degradation study.

VI. Conclusion

While N-(2,6-Diisopropylphenyl)formamide benefits from the steric protection afforded by its diisopropylphenyl group, it is not immune to degradation. Understanding its stability profile through carefully designed studies is paramount for its successful application. The primary degradation pathway is likely hydrolysis, with oxidation also being a potential concern. By following the guidelines and protocols outlined in this technical support center, researchers can better anticipate and mitigate stability issues, ensuring the quality and reliability of their work.

VII. References

  • Christie, R. J., et al. (2015). Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides. Journal of Controlled Release, 220(Pt A), 640-648.

  • Masomboon, N., Ratanatamskul, C., & Lu, M. C. (2009). Chemical oxidation of 2,6-dimethylaniline in the fenton process. Environmental Science & Technology, 43(22), 8629-8634.

  • Patil, V. V., & Shankarling, G. S. (2015). Steric-Hindrance-Induced Regio- and Chemoselective Oxidation of Aromatic Amines. The Journal of Organic Chemistry, 80(15), 7876-7883.

  • Li, X., et al. (2015). Degradation kinetics and mechanism of aniline by heat-assisted persulfate oxidation. Environmental Science and Pollution Research, 22(1), 378-386.

  • Ghugare, P. S., & Kumar, S. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Pharmaceutical Technology.

  • Digianantonio, K. M., et al. (2011). Synthesis and thermal decomposition of N,N-dialkoxyamides. Organic & Biomolecular Chemistry, 9(12), 4116-4126.

  • East, A. L. L. (2018). On the hydrolysis mechanisms of amides and peptides. International Journal of Chemical Kinetics, 50(9), 705-709.

  • SK pharmteco. (n.d.). Forced Degradation Studies Can Reduce Stress(ors). Retrieved from [Link]

  • Bakshi, M., & Singh, S. (2002). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040.

  • Patsnap. (2026). Amide Decomposition Patterns: Study Under Light Conditions. Retrieved from [Link]

  • G. S. Papaioannou, et al. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkivoc, 2015(vii), 101-112.

  • International Journal of Creative Research Thoughts. (2024). Chromatography Method Development For Impurity Analysis And Degradation. Retrieved from [Link]

  • Chemistry Steps. (2022). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • I. I. Pănescu, et al. (2007). COMPETITIVE AMIDE HYDROLYSIS IN MONO- AND DIFORMYLATED ETHYLENEDIAMINES. Revue Roumaine de Chimie, 52(11), 1073-1081.

  • Lickiss, P. D., & Lucas, R. (1996). Oxidation of sterically hindered organosilicon hydrides using potassium permanganate. Journal of Organometallic Chemistry, 521(1-2), 229-234.

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Aniline on Primesep 100 Column. Retrieved from [Link]

  • Glover, S. A., et al. (2018). Heteroatom Substitution at Amide Nitrogen—Resonance Reduction and HERON Reactions of Anomeric Amides. Molecules, 23(11), 2822.

  • Zeng, F., et al. (2026). Oxidative Degradation of Aniline by Ferrate-Hydrogen Peroxide System: Unveiling pH-Dependent Mechanisms and Pathways. Polish Journal of Environmental Studies.

  • ChemRxiv. (2023). Ortho Arylation of N-Aryl Amides and the Construction of Diagonal Tetraaryldiamines and N-Doped Picenes via BBr3-Derived Dibromo. Retrieved from [Link]

  • Chitanda, J. M., et al. (2008). N-(2,6-Diisopropylphenyl)formamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 9), o1728.

  • AMSBIO. (2025). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from [Link]

  • PubMed. (2025). Ortho Arylation of N-Aryl Amides and the Construction of Diagonal Tetraarylbenzenediamines and N-Doped Fulminenes via BBr3-Derived Dibromoboracycles. Retrieved from [Link]

  • Bode, J. W. (2013). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 67(4), 263-267.

  • Fu, X. Q., et al. (2024). Thermal Decomposition Mechanism of P(DAC-AM) with Serial Cationicity and Intrinsic Viscosity. Polymers, 16(11), 1533.

  • Mondal, B., et al. (2023). Regioselective ortho halogenation of N-aryl amides and ureas via oxidative halodeboronation: harnessing boron. Chemical Science, 14(42), 11621-11628.

  • Lin, Y. H., et al. (2009). Kinetics and mechanism of 2,6-dimethyl-aniline degradation by hydroxyl radicals. Journal of Hazardous Materials, 172(2-3), 1363-1369.

  • Sivasamy, A., et al. (2019). Thermal decomposition of amide and imide derivatives of maleated polyethylene. Journal of Thermal Analysis and Calorimetry, 138(4), 2731-2739.

  • Li, Z., et al. (2022). Recent applications of mass spectrometry in the analysis of transformation products of emerging contaminants in PM2.5. Mass Spectrometry Reviews, 42(6), 1805-1823.

  • Mondal, B., et al. (2023). Regioselective Ortho Halogenation of N-Aryl Amides and Ureas via Oxidative Halodeboronation: Harnessing Boron Reactivity for Efficient C-Halogen Bond Installation. ChemRxiv.

  • IntechOpen. (2017). Pesticides and Their Degradation Products Including Metabolites: Chromatography-Mass Spectrometry Methods. Retrieved from [Link]

  • PubMed. (2023). Regioselective ortho halogenation of N-aryl amides and ureas via oxidative halodeboronation: harnessing boron reactivity for efficient C-halogen bond installation. Retrieved from [Link]

  • Liu, Y., et al. (2019). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. TrAC Trends in Analytical Chemistry, 121, 115686.

  • Al-Zaban, M. I., et al. (2022). A comprehensive study of conditions of the biodegradation of a plastic additive 2,6-di-tert-butylphenol and proteomic changes in the degrader Pseudomonas aeruginosa san ai. Scientific Reports, 12(1), 1867.

  • Hayashi, Y. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Dicyanoolefins. Synform, 2022(10), A155-A159.

  • Vantourout, J. C., et al. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 137(5), 1972-1981.

  • BioPharmaSpec. (n.d.). Mass Spectrometric Analysis of Process Related Impurities Introduction. Retrieved from [Link]

  • Al-Zaban, M. I., et al. (2022). Degradation of 2,6-dicholorophenol by Trichoderma longibraciatum Isolated from an industrial Soil Sample in Dammam, Saudi Arabia. Scientific Reports, 12(1), 2933.

  • Lappert, M. F., et al. (1981). Structure and reactivity of sterically hindered lithium amides and their diethyl etherates: crystal and molecular structures of [Li{N(SiMe3)2}(OEt2)]2 and tetrakis(2,2,6,6-tetramethylpiperidinatolithium). Journal of the American Chemical Society, 103(22), 6595-6599.

  • Masomboon, N., et al. (2009). Chemical oxidation of 2,6-dimethylaniline in the fenton process. Environmental Science & Technology, 43(22), 8629-8634.

  • Concas, A., et al. (2023). A Preliminary Investigation on the Mechanochemical Degradation of 2,6 Dichlorophenol in Simulated Sandy Soils. Chemical Engineering Transactions, 100, 253-258.

Sources

Troubleshooting

Common impurities in N-(2,6-Diisopropylphenyl)formamide and their removal

Welcome to the technical support resource for N-(2,6-Diisopropylphenyl)formamide. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues related to product puri...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for N-(2,6-Diisopropylphenyl)formamide. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues related to product purity. The following question-and-answer-based guide provides in-depth, field-proven insights to help you identify and remove common impurities encountered during synthesis and workup.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might find in my sample of N-(2,6-Diisopropylphenyl)formamide?

Based on typical synthesis routes, the most common impurities are unreacted starting materials, residual reagents, byproducts from side reactions, and trapped solvents from purification.

Table 1: Summary of Common Impurities and Removal Strategies

ImpurityLikely SourceRecommended Primary Removal Method
2,6-DiisopropylanilineUnreacted starting materialColumn Chromatography or Recrystallization
Formic AcidExcess reagent from formylationAqueous workup with a mild base; removal under vacuum
WaterHydrolysis byproduct, solventDrying of solvents, use of drying agents (MgSO₄, Na₂SO₄)
Toluene, Chloroform, etc.Solvents used in synthesis or recrystallizationDrying under high vacuum
N,N'-bis(2,6-diisopropylphenyl)formamidinePotential byproduct of synthesisColumn Chromatography
Hydrolysis ProductsBreakdown of the formamide during workup or storageCareful control of pH during workup; purification
Q2: Where do these impurities come from?

Impurities are typically introduced during the synthesis process. The most common laboratory synthesis involves the formylation of 2,6-diisopropylaniline with formic acid.[1][2] Incomplete reactions, side reactions, or the breakdown of the product during workup can all lead to a contaminated final product.

The diagram below illustrates the primary synthesis pathway and the origin points of common impurities.

Synthesis_Impurities cluster_impurities Common Impurities SM 2,6-Diisopropylaniline (Starting Material) Reaction Reflux, 16h SM->Reaction Imp1 Unreacted 2,6-Diisopropylaniline SM->Imp1 Incomplete Reaction FA Formic Acid (Reagent) FA->Reaction Imp2 Excess Formic Acid FA->Imp2 Excess Reagent Solvent Reaction Solvent (e.g., Chloroform) Solvent->Reaction Imp3 Trapped Solvent Solvent->Imp3 Residue after Evaporation Crude Crude Product Mixture Reaction->Crude Workup Workup / Purification (e.g., Aqueous Wash, Evaporation) Crude->Workup Product N-(2,6-Diisopropylphenyl)formamide Imp4 Hydrolysis Product (2,6-Diisopropylaniline) Product->Imp4 Degradation during acidic/basic workup Workup->Product

Caption: Origin of impurities during formamide synthesis.

Q3: My ¹H NMR spectrum looks more complex than expected. Is this all due to impurities?

Not necessarily. A key feature of N-(2,6-Diisopropylphenyl)formamide is the presence of two rotamers (rotational isomers) due to the high energy barrier for rotation around the amide (C-N) bond.[1][2] This is caused by the steric bulk of the 2,6-diisopropylphenyl group.[1]

As a result, you will see two distinct sets of signals in the ¹H NMR spectrum, typically in about a 2:1 ratio for the major and minor rotamers.[1][2] This can make the spectrum appear "impure" even when the compound is clean. Key indicators are doubled signals for the formyl proton (-C(H)=O) and the N-H proton.

Troubleshooting & Purification Guides

Q4: My product is contaminated with unreacted 2,6-diisopropylaniline. How can I remove it?

Both column chromatography and recrystallization are highly effective methods for removing the less polar starting material, 2,6-diisopropylaniline, from the more polar formamide product.

Method 1: Flash Column Chromatography

This is the most robust method for separating compounds with different polarities. The polar formamide product will have a stronger affinity for the polar silica gel stationary phase and will elute more slowly than the non-polar aniline.[3]

Experimental Protocol: Flash Column Chromatography

  • Stationary Phase : Standard silica gel (230-400 mesh).

  • Mobile Phase (Eluent) Selection :

    • Use Thin Layer Chromatography (TLC) to determine an optimal solvent system. The goal is an Rf value of ~0.3 for the desired formamide product.

    • Start with a non-polar/polar mixture such as 10-20% Ethyl Acetate in Hexane.

    • Gradually increase the polarity of the eluent if the product does not move from the baseline.

  • Column Packing : Pack the column using a slurry of silica gel in your initial, least polar eluent. Ensure there are no air bubbles or cracks.

  • Sample Loading :

    • Wet Loading : Dissolve your crude product in a minimal amount of the mobile phase and carefully apply it to the top of the silica gel.[4]

    • Dry Loading : If your product has poor solubility in the eluent, dissolve it in a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to dryness. Load the resulting free-flowing powder onto the column.[4]

  • Elution & Fraction Collection : Begin eluting with the mobile phase, collecting fractions. Monitor the fractions by TLC to identify which ones contain your pure product.

  • Solvent Removal : Combine the pure fractions and remove the solvent under reduced pressure.

Method 2: Recrystallization

Recrystallization purifies compounds based on differences in their solubility in a given solvent at different temperatures.[5][6] The goal is to find a solvent that dissolves your formamide product when hot but in which it is insoluble when cold. The impurity, 2,6-diisopropylaniline, should ideally remain soluble at cold temperatures.

Experimental Protocol: Single-Solvent Recrystallization

  • Solvent Selection : Toluene has been successfully used for the recrystallization of this compound.[7][8] Other potential solvents include chloroform or mixtures like ethyl acetate/hexane. The ideal solvent will fully dissolve the crude product at its boiling point and allow for the formation of crystals upon cooling.[5]

  • Dissolution : Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.

  • Hot Filtration (Optional) : If there are insoluble solid impurities, perform a hot gravity filtration to remove them.

  • Crystallization : Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals.[5][6]

  • Chilling : Once the flask has reached room temperature, place it in an ice bath to maximize crystal yield.

  • Collection : Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.

  • Drying : Dry the purified crystals under a high vacuum to remove all traces of the recrystallization solvent.

Q5: I tried to recrystallize my product, but it oiled out or failed to crystallize. What should I do?

This is a common issue. "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solid. The presence of impurities can also disrupt crystal lattice formation.

The workflow below outlines a systematic approach to troubleshoot a failed recrystallization.

Recrystallization_Troubleshooting Start Recrystallization Attempt: Product oils out or no crystals form Decision1 Is the solution cloudy at boiling point? Start->Decision1 Decision2 Did an oil form upon cooling? Decision1->Decision2 No Action1 Add more hot solvent until the solution is clear. Decision1->Action1 Yes Decision3 No crystals form even after chilling and scratching? Decision2->Decision3 No Action2 Re-heat to dissolve the oil. Add more solvent and cool again. Decision2->Action2 Yes Action3 Try to induce crystallization: 1. Scratch inner wall of flask. 2. Add a seed crystal. Decision3->Action3 Yes Action1->Decision1 Re-evaluate Action2->Decision2 Re-evaluate Action5 Product may be too impure. Purify by column chromatography first. Action2->Action5 Oil persists Action4 Solvent may be unsuitable. Evaporate solvent and try a different solvent or solvent system. Action3->Action4 Failure End Successful Crystallization Action3->End Success Action4->Start Retry

Caption: Troubleshooting workflow for recrystallization.

Q6: My compound streaks on the TLC plate during method development. What does this mean and how do I fix it?

Streaking or tailing on a silica gel TLC plate often indicates that your compound is strongly, and sometimes irreversibly, binding to the acidic silica stationary phase. This will lead to poor separation and low recovery during column chromatography.

Cause: The formamide group, like other amides, can interact strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel.

Solution: Neutralize the acidic sites on the silica gel by adding a small amount of a basic modifier to your eluent.

  • Triethylamine (Et₃N) : Add 0.1-1% triethylamine to your chosen eluent (e.g., Hexane/Ethyl Acetate). This is usually sufficient to prevent streaking and improve the peak shape during column chromatography.

  • Alternative Stationary Phase : If the issue persists, consider using a less acidic stationary phase like alumina.

Q7: My final product's NMR spectrum shows residual solvent peaks. How do I remove them?

Residual solvents like toluene, chloroform, or ethyl acetate can become trapped within the crystal lattice of your product. Standard drying in a rotary evaporator is often insufficient.

Solution: High Vacuum Drying

  • Place your solid product in a suitable flask or vial.

  • Connect it to a high vacuum line (using a Schlenk line or a vacuum oven).

  • Dry the sample under high vacuum for several hours (or overnight) to remove the trapped solvent molecules.

  • Gently heating the sample while under vacuum (if the compound is thermally stable) can accelerate the process. N-substituted formamides can be thermally sensitive, so proceed with caution.

Q8: How can I definitively assess the purity of my final product?

While ¹H NMR is excellent for structural confirmation and identifying obvious impurities, quantitative purity assessment is best performed using chromatographic methods.

  • High-Performance Liquid Chromatography (HPLC) : HPLC is a highly sensitive method for detecting and quantifying impurities.[9][10] A reverse-phase C18 column with a mobile phase of acetonitrile and water (with an acid modifier like formic or phosphoric acid) is a common starting point for analyzing formamides.[9]

  • Gas Chromatography-Mass Spectrometry (GC-MS) : This technique is also suitable for purity analysis, especially for identifying volatile impurities.

Developing a specific HPLC or GC method will allow you to determine the purity of your N-(2,6-Diisopropylphenyl)formamide to >99% and quantify any specific impurities that may be present.

References
  • Berger, M., Bats, J. W., & Auner, N. (2012). N-(2,6-diisopropylphenyl)formamide toluene 0.33-solvate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1565. Retrieved from [Link]

  • Berger, M., Bats, J. W., & Auner, N. (2012). N-(2,6-Diisopropylphenyl)formamide toluene 0.33-solvate. IUCr Journals. Retrieved from [Link]

  • University of Toronto. (n.d.). Experiment 2: Recrystallization. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). Separation of Formamide, N-ethyl- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Chitanda, J. M., Quail, J. W., & Foley, S. R. (2008). N-(2,6-Diisopropylphenyl)formamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 8), o1728. Retrieved from [Link]

  • Chitanda, J. M., Quail, J. W., & Foley, S. R. (2008). N-(2,6-Diisopropylphenyl)formamide. ResearchGate. Retrieved from [Link]

  • Zaharia, V., & Cristea, I. (2000). COMPETITIVE AMIDE HYDROLYSIS IN MONO- AND DIFORMYLATED ETHYLENEDIAMINES. Revue Roumaine de Chimie, 45(6), 553-560. Retrieved from [Link]

  • LabXchange. (2024, January 23). Lab Procedure: Recrystallization. Retrieved from [Link]

  • Google Patents. (2014). US20140018576A1 - Method for Preparing Formamide Compounds.
  • GE Healthcare. (n.d.). Gel Filtration. Retrieved from [Link]

  • Chem Help ASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube. Retrieved from [Link]

  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]

  • Al-Dabbagh, A., Guo, Z., Junk, P., & Wang, J. (2021). Synthesis and characterization of a range of antimony(I/III) N,N'-bis(2,6-diisopropylphenyl)formamidinate complexes. Acta Crystallographica Section C, Structural Chemistry, 77(Pt 9), 577–585. Retrieved from [Link]

  • Peristeraki, A., Voliotis, S., & Varvounis, G. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC, 2015(7), 101-112. Retrieved from [Link]

  • Vijayabaskaran, M., & Injeti, R. (2021). Impurity Profiling and Identification of 2,6-Diisopropylphenol by HPLC Method and Raman Spectroscopy Method. Advances in Experimental Medicine and Biology, 1339, 273–282. Retrieved from [Link]

  • Google Patents. (2000). JP2000103766A - Purification of 2,6-diisopropylaniline and production of triarylmethane or diarylmethane.
  • Google Patents. (2012). WO2012152665A1 - Process for the purification of 2,6-diisopropyl phenol.
  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Retrieved from [Link]

  • Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. Retrieved from [Link]

  • Deol, C., Melanson, J., & Walsby, C. (2017). 1,3-Bis(2,6-diisopropylphenyl)-2-trichloromethylimidazolidine. Molbank, 2017(4), M958. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for N-(2,6-Diisopropylphenyl)formamide

Welcome to the technical support center for the synthesis and optimization of N-(2,6-Diisopropylphenyl)formamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and optimization of N-(2,6-Diisopropylphenyl)formamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting advice for this important synthetic transformation. N-(2,6-Diisopropylphenyl)formamide is a key building block in the synthesis of N-heterocyclic carbenes (NHCs) and other valuable organic compounds.[1][2] The sterically hindered nature of the 2,6-diisopropylaniline starting material presents unique challenges that require careful optimization of reaction conditions to achieve high yields and purity.[2][3]

This resource will provide a comprehensive overview of the most effective synthetic methods, address common experimental issues, and offer detailed, field-proven protocols to ensure the successful and efficient synthesis of N-(2,6-Diisopropylphenyl)formamide in your laboratory.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common questions and issues encountered during the synthesis of N-(2,6-Diisopropylphenyl)formamide.

Q1: What is the most reliable and high-yielding method for the formylation of the sterically hindered 2,6-diisopropylaniline?

A1: For sterically hindered anilines such as 2,6-diisopropylaniline, the in situ generation of acetic formic anhydride (AFA) is a highly effective and widely used method.[4][5] This is typically achieved by reacting formic acid with acetic anhydride.[6] The mixed anhydride, AFA, is a potent formylating agent that can overcome the steric hindrance of the two isopropyl groups, leading to excellent yields, often exceeding 90%.[3] Alternative methods, such as using only formic acid, may require harsher conditions like prolonged refluxing and can result in lower yields.[3]

Q2: My reaction is sluggish or incomplete, even when using the formic acid/acetic anhydride method. What are the likely causes and how can I improve the conversion?

A2: Several factors can contribute to incomplete reactions:

  • Purity of Reagents: Ensure that the formic acid and acetic anhydride are of high purity and relatively anhydrous. Water can hydrolyze the acetic formic anhydride, reducing its effectiveness.

  • Order of Addition: For the in situ generation of acetic formic anhydride, it is crucial to first mix formic acid and acetic anhydride, allowing them to react and form the mixed anhydride before adding the 2,6-diisopropylaniline.[7]

  • Temperature Control: The formation of acetic formic anhydride is typically done at a low temperature (e.g., 0 °C) to control the exotherm and prevent decomposition. The subsequent formylation reaction can then be allowed to proceed at room temperature or with gentle heating.

  • Reaction Time: While AFA is highly reactive, the sterically hindered nature of 2,6-diisopropylaniline may still require several hours for the reaction to go to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

Q3: I am observing the presence of two distinct sets of peaks for my product in the 1H NMR spectrum. Is this an impurity?

A3: No, this is a well-documented characteristic of N-(2,6-Diisopropylphenyl)formamide and is not an impurity. The two sets of signals arise from the presence of two slowly interconverting rotamers (rotational isomers) due to hindered rotation around the amide C-N bond.[3][8] The bulky 2,6-diisopropylphenyl group restricts free rotation, making the two rotameric forms (often referred to as cis and trans) stable enough to be observed as separate species on the NMR timescale.[3] The ratio of these rotamers is typically around 2:1.[3][8]

Q4: How can I effectively purify N-(2,6-Diisopropylphenyl)formamide after the reaction?

A4: Purification can typically be achieved through the following methods:

  • Work-up: After the reaction is complete, the excess formic acid and acetic acid byproduct can be removed by washing the reaction mixture with a mild base, such as a saturated aqueous solution of sodium bicarbonate, followed by a brine wash.

  • Crystallization: N-(2,6-Diisopropylphenyl)formamide is a solid at room temperature.[3] Crystallization from a suitable solvent system, such as chloroform or toluene, is an effective method for obtaining a highly pure product.[2][3] Slow evaporation of a chloroform solution has been reported to yield needle-like single crystals.[3]

  • Column Chromatography: If impurities are difficult to remove by crystallization, silica gel column chromatography can be employed. A non-polar eluent system, such as a mixture of ethyl acetate and hexanes, is typically effective.[9]

Q5: Are there any alternative, more environmentally friendly ("greener") methods for this formylation?

A5: Yes, research into greener formylation methods is ongoing. Some alternatives include:

  • Catalytic Formylation with Formic Acid: Various catalysts, including metal catalysts and solid-supported acid catalysts, can promote the formylation of anilines using only formic acid, which is a less hazardous reagent than acetic anhydride.[10] For example, manganese-based catalysts have shown promise in the N-formylation of anilines using formic acid as a CO surrogate.[11]

  • Solvent-Free Conditions: Some methods have been developed that proceed under solvent-free conditions, reducing the environmental impact of the synthesis.[5][10] These often involve heating the neat reactants in the presence of a catalyst.

Experimental Protocols

The following are detailed protocols for the synthesis of N-(2,6-Diisopropylphenyl)formamide.

Protocol 1: High-Yield Synthesis using Acetic Formic Anhydride (In Situ)

This protocol is adapted from established, high-yield procedures for the formylation of sterically hindered anilines.[4]

Materials:

  • 2,6-Diisopropylaniline (1.0 eq)

  • Acetic Anhydride (1.2 eq)

  • Formic Acid (98-100%) (1.5 eq)[12]

  • Dichloromethane (or other suitable aprotic solvent)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,6-diisopropylaniline (1.0 eq) in dichloromethane.

  • In a separate flask, cool acetic anhydride (1.2 eq) in an ice bath to 0 °C.

  • Slowly add formic acid (1.5 eq) dropwise to the cooled acetic anhydride with stirring. Maintain the temperature at 0 °C.

  • Allow the mixture to stir at 0 °C for 30-60 minutes to ensure the formation of acetic formic anhydride.

  • Slowly add the freshly prepared acetic formic anhydride solution to the solution of 2,6-diisopropylaniline at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting aniline.

  • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from a suitable solvent (e.g., chloroform or toluene).

Data Presentation

MethodFormylating AgentCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
1Acetic Formic Anhydride (in situ)NoneDichloromethane0 to RT2-4>95%[4]
2Formic AcidNoneChloroformReflux1692%[3]
3Formic AcidZeolite-ASolvent-freeRT0.2595% (for 4-chloroaniline)
4Formic AcidMnCl₂·4H₂ODMF1302098% (for aniline)[11]

Mechanistic Insights & Visualizations

The high efficiency of the acetic formic anhydride (AFA) reagent is attributed to the enhanced electrophilicity of the formyl carbon compared to the acetyl carbon in the mixed anhydride. The nucleophilic attack by the amine occurs preferentially at the more reactive formyl center.[7]

G cluster_0 In Situ Formation of Acetic Formic Anhydride cluster_1 Formylation of 2,6-Diisopropylaniline Formic_Acid Formic Acid (HCOOH) AFA Acetic Formic Anhydride (AFA) Formic_Acid->AFA + Acetic Anhydride Acetic_Anhydride Acetic Anhydride ((CH3CO)2O) Acetic_Anhydride->AFA Acetic_Acid_byproduct Acetic Acid (CH3COOH) Aniline 2,6-Diisopropylaniline Product N-(2,6-Diisopropylphenyl)formamide AFA->Product + 2,6-Diisopropylaniline Aniline->Product Acetic_Acid Acetic Acid (CH3COOH) Product->Acetic_Acid + Acetic Acid (byproduct)

Caption: Reaction workflow for the formylation of 2,6-diisopropylaniline.

The steric hindrance provided by the two ortho-isopropyl groups on the aniline ring plays a crucial role in the properties of the final product, leading to the observed rotamers.

G Start N-(2,6-Diisopropylphenyl)formamide Synthesis Incomplete_Reaction Incomplete Reaction? Start->Incomplete_Reaction Check_Reagents Check Reagent Purity & Stoichiometry Incomplete_Reaction->Check_Reagents Yes NMR_Issue Two Sets of NMR Peaks? Incomplete_Reaction->NMR_Issue No Check_Temp Verify Temperature Control Check_Reagents->Check_Temp Increase_Time Increase Reaction Time Check_Temp->Increase_Time Increase_Time->NMR_Issue Rotamers Identified as Rotamers (Characteristic of Product) NMR_Issue->Rotamers Yes Purification_Problem Purification Issues? NMR_Issue->Purification_Problem No Rotamers->Purification_Problem Recrystallize Recrystallize from Appropriate Solvent Purification_Problem->Recrystallize Yes End Pure Product Purification_Problem->End No Column_Chrom Perform Column Chromatography Recrystallize->Column_Chrom If necessary Recrystallize->End Column_Chrom->End

Caption: Troubleshooting decision tree for the synthesis of N-(2,6-Diisopropylphenyl)formamide.

References

  • Mager, S., & El-Sayed, I. (2010). Formylation of Amines. Molecules, 15(4), 2465-2494. [Link]

  • Chitanda, J. M., Quail, J. W., & Foley, S. R. (2008). N-(2,6-Diisopropylphenyl)formamide. Acta Crystallographica Section E: Structure Reports Online, 64(9), o1728. [Link]

  • Jetir. (2019). N-FORMYLATION OF ANILINES AND AMINES USING FORMIC ACID-ACETIC ANHYDRIDE OVER SILICA GEL. Jetir.Org.
  • Wikipedia. (2023, April 29). Acetic formic anhydride. In Wikipedia. Retrieved from [Link]

  • Afsina, C. M. A., Rohit, K. R., & Anilkumar, G. (2025). Manganese-Catalyzed N-Formylation of Anilines Using Oxalic Acid as CO Surrogate. ACS Omega. [Link]

  • MDPI. (2014). Formylation of Amines. Molecules, 19(6), 7588-7633. [Link]

  • Wiley Online Library. (2025).
  • ACS Publications. (2025). Manganese-Catalyzed N-Formylation of Anilines Using Oxalic Acid as CO Surrogate. ACS Omega. [Link]

  • Organic Syntheses. (n.d.). N-FORMYLBENZOTRIAZOLE. Retrieved from [Link]

  • MedCrave. (2017). Synthesis of N-formylation of amines using variousion exchanged forms of Zeolite-A as catalysts. MOJ Biorg Org Chem, 1(5). [Link]

  • Hintermann, L., & Paczal, A. (2012). N-(2,6-Diisopropylphenyl)formamide toluene 0.33-solvate. Acta Crystallographica Section E: Structure Reports Online, 68(5), o1363. [Link]

  • IUCr Journals. (2012). N-(2,6-Diisopropylphenyl)formamide toluene 0.33-solvate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1363.
  • Organic Syntheses. (n.d.). N-((2-METHOXYPHENYLTHIO)METHYL)FORMAMIDE. Retrieved from [Link]

  • ResearchGate. (n.d.). N-(2,6-Diisopropylphenyl)formamide. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and photoinitiating properties of N-substituted 2,6-diisopropylanilines. Retrieved from [Link]

  • PubMed. (2008). N-(2,6-Diisopropyl-phen-yl)formamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 9), o1728. [Link]

  • OU College of Dentistry. (2011).
  • Wikipedia. (2023, August 16). 2,6-Diisopropylaniline. In Wikipedia. Retrieved from [Link]

  • PubChem. (n.d.). N-(2,6-Diisopropylphenyl)formamide. Retrieved from [Link]

  • Google Patents. (n.d.). Method for Preparing Formamide Compounds.
  • Royal Society of Chemistry. (2019). On the usability of salt metathesis reactions for the synthesis of sterically crowded tris-formamidinate Ln(iii) complexes: success and limits. Spontaneous reduction of Eu(iii) to Eu(ii). New Journal of Chemistry, 43(34), 13463-13473. [Link]

  • Thermo Fisher Scientific. (2013).
  • PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023).
  • Molbase. (n.d.). Synthesis of 2,6-Diisopropylaniline. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction condition for synthesize of N-Phenyl formamide. Retrieved from [Link]

  • Semantic Scholar. (2019). Crystal structure and Hirshfeld surface analysis of N-(2-(N-methylsulfamoyl)phenyl)formamide.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Byproduct Formation in N-(2,6-Diisopropylphenyl)formamide Reactions

Welcome to the technical support guide for N-(2,6-Diisopropylphenyl)formamide. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile intermediate in their synt...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for N-(2,6-Diisopropylphenyl)formamide. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile intermediate in their synthetic workflows. N-(2,6-Diisopropylphenyl)formamide is a critical precursor, notably in the synthesis of N-heterocyclic carbene (NHC) ligands and other sterically demanding structures. However, its synthesis and subsequent reactions can be prone to the formation of specific byproducts that can complicate purification and reduce yields.

This guide provides in-depth, question-and-answer-based troubleshooting for the most common issues encountered, grounded in mechanistic principles and supported by validated protocols. Our goal is to empower you to anticipate, diagnose, and resolve these challenges effectively.

Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My formylation of 2,6-diisopropylaniline is incomplete, leaving significant starting material. How can I drive the reaction to completion?

Plausible Cause(s): The direct formylation of 2,6-diisopropylaniline (a sterically hindered amine) with formic acid is an equilibrium-driven process. Incomplete conversion is typically due to one or more of the following factors:

  • Insufficient Reagent: An inadequate amount of the formylating agent (formic acid) fails to shift the equilibrium towards the product.

  • Inadequate Reaction Time or Temperature: The reaction may not have reached thermal equilibrium or been allowed to proceed for a sufficient duration to achieve maximum conversion.

  • Water Removal: The reaction produces water as a byproduct. If not effectively managed, the presence of water can favor the reverse (hydrolysis) reaction.

Recommended Solution: To achieve high yields (>90%), the reaction conditions must be optimized to strongly favor product formation. Based on established procedures, the most effective strategy is to use a significant excess of formic acid and ensure a prolonged reflux period.[1][2] This approach leverages Le Chatelier's principle by increasing the concentration of a key reactant.

Optimized Protocol for High-Yield Synthesis: This protocol is adapted from a reported high-yield synthesis of N-(2,6-Diisopropylphenyl)formamide.[1]

  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2,6-diisopropylaniline (1.0 eq.) in a suitable solvent such as chloroform or toluene (approx. 4-5 mL per gram of aniline).

  • Addition of Formic Acid: Add a significant excess of formic acid (approx. 6.0 eq.) to the solution.

  • Reaction: Heat the mixture to reflux with continuous stirring. The reaction progress can be monitored by TLC or GC-MS. A typical reaction time is 16-24 hours.

  • Workup: After cooling to room temperature, remove the solvent and excess formic acid under reduced pressure (in vacuo). The resulting solid is typically of high purity.

  • Purification (if necessary): If needed, the white solid can be further purified by recrystallization, for example, from a chloroform solution.[1]

Data Summary: Reaction Parameter Optimization

ParameterStandard ConditionOptimized ConditionRationale
Molar Ratio (Aniline:Formic Acid) 1:1 to 1:21:6Drives equilibrium towards product formation.[1]
Temperature 80-100 °CReflux (Solvent Dependent)Ensures sufficient activation energy for this sterically hindered reaction.
Reaction Time 4-8 hours16-24 hoursAllows the reaction to reach completion.[1]
Expected Yield 50-70%>90%Optimized conditions significantly improve conversion.[1][2]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation A Charge Flask: - 2,6-Diisopropylaniline (1 eq.) - Chloroform B Add Formic Acid (6 eq.) A->B C Heat to Reflux (16-24 hours) B->C D Cool to Room Temp C->D E Remove Volatiles (in vacuo) D->E F Isolate Product (White Solid) E->F

Caption: Workflow for Optimized Formamide Synthesis.

FAQ 2: I am observing the re-formation of 2,6-diisopropylaniline during workup or in a subsequent step. What is causing this product degradation?

Plausible Cause(s): The observation of 2,6-diisopropylaniline as a byproduct after the successful formation of the formamide points to hydrolysis . Amide bonds, including the formamide bond, are susceptible to cleavage in the presence of water, a reaction that can be significantly accelerated by either acidic or basic conditions.[3][4] Even trace amounts of acid or base from a previous step or in a workup solution can catalyze this degradation.

Recommended Solution: Strict control over reaction and workup conditions is essential to prevent hydrolysis.

  • Anhydrous Conditions: For subsequent reactions using the formamide, ensure all solvents and reagents are anhydrous.

  • Neutral Workup: During the workup of the formylation reaction or any subsequent step, avoid strong acidic or basic aqueous washes. If a wash is necessary, use neutral solutions like a saturated sodium chloride (brine) solution, followed by drying with an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).

  • Proper Storage: Store the isolated N-(2,6-Diisopropylphenyl)formamide in a desiccator or under an inert atmosphere (e.g., nitrogen or argon) to protect it from atmospheric moisture.

Reaction vs. Hydrolysis Pathway

G Aniline 2,6-Diisopropylaniline Formamide N-(2,6-Diisopropylphenyl)formamide Aniline->Formamide + HCOOH (Synthesis) Formamide->Aniline + H₂O (Hydrolysis)

Caption: Equilibrium between synthesis and hydrolysis.

FAQ 3: My analysis shows a high molecular weight byproduct corresponding to Di(2,6-diisopropylphenyl)carbodiimide. How is this forming?

Plausible Cause(s): The formation of a carbodiimide from a formamide is indicative of a dehydration event, where a molecule of water is formally eliminated from two molecules of the formamide (though the mechanism is more complex). While the dehydration of ureas and thioureas to carbodiimides is a well-established synthetic route[5], this transformation is less common for formamides but can occur under specific conditions, such as:

  • High Temperatures: Excessive heating during reaction or distillation can promote thermal decomposition and intermolecular condensation.

  • Presence of Dehydrating Agents: If the reaction mixture contains reagents with a strong affinity for water (e.g., P₂O₅, POCl₃, TsCl, or other coupling agents), they can facilitate the unwanted dehydration pathway.

Recommended Solution:

  • Temperature Control: Maintain the minimum effective temperature required for your desired transformation. Avoid unnecessary or prolonged heating at high temperatures.

  • Reagent Scrutiny: Be mindful of all reagents in your reaction. If you are not intentionally trying to form the carbodiimide, avoid known dehydrating agents. If a coupling agent is required for a subsequent step, choose one that is not known to react with formamides.

  • Inert Atmosphere: Performing reactions under an inert atmosphere can help prevent oxidative side reactions that might occur at higher temperatures.

Proposed Dehydration Side Reaction

G Formamide 2 x N-(2,6-Diisopropylphenyl)formamide Carbodiimide Di(2,6-diisopropylphenyl)carbodiimide Formamide->Carbodiimide Dehydration Conditions (e.g., High Temp, PPh₃/I₂) Water H₂O + CO

Caption: Potential pathway to carbodiimide byproduct.

FAQ 4: Why does the ¹H NMR spectrum of my purified N-(2,6-Diisopropylphenyl)formamide show two sets of peaks for the formyl and N-H protons?

Plausible Cause(s): This is not a byproduct issue but an intrinsic stereochemical property of the molecule itself. The amide (C-N) bond has significant double-bond character, which leads to hindered rotation around this bond.[1] This creates two distinct, slowly interconverting isomers at room temperature, known as rotamers (or E/Z isomers). The bulky 2,6-diisopropylphenyl group further increases the energy barrier to rotation. Consequently, both rotamers are observed in solution by NMR, typically in a ratio of approximately 2:1.[1][2]

Recommended Solution:

  • Awareness and Interpretation: Recognize that multiple signals for certain protons are expected and do not indicate an impurity. The integration of the corresponding peaks will reflect the population ratio of the two rotamers.

  • Variable Temperature (VT) NMR: If further confirmation is needed, a VT-NMR experiment can be performed. At higher temperatures, the rate of rotation increases, which can cause the two sets of peaks to broaden and eventually coalesce into single, averaged signals.

  • Solid-State Structure: It is noteworthy that while two rotamers exist in solution, the molecule often crystallizes as a single rotamer.[1]

Rotamers of N-(2,6-Diisopropylphenyl)formamide

G Major Major Rotamer (e.g., Z-isomer) Minor Minor Rotamer (e.g., E-isomer) Major->Minor Hindered Rotation

Caption: Two observable rotamers in solution due to hindered C-N bond rotation.

References
  • Hintermann, L. (2007). N-(2,6-Diisopropylphenyl)formamide toluene 0.33-solvate. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 5), o2762. [Link]

  • IUCr Journals. (2012). N-(2,6-Diisopropylphenyl)formamide toluene 0.33-solvate. IUCrData, 1(1), x120323. [Link]

  • Chitanda, J. M., Quail, J. W., & Foley, S. R. (2008). N-(2,6-Diisopropylphenyl)formamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 9), o1728. [Link]

  • Chitanda, J. M., et al. (2008). N-(2,6-Diisopropylphenyl)formamide. ResearchGate. [Link]

  • Zaharia, V., & Brezuică, L. (2000). COMPETITIVE AMIDE HYDROLYSIS IN MONO- AND DIFORMYLATED ETHYLENEDIAMINES. Revue Roumaine de Chimie, 45(4), 343-349. [Link]

  • Campbell, T. W., Monagle, J. J., & Foldi, V. S. (1962). DIPHENYLCARBODIIMIDE. Organic Syntheses, 42, 34. [Link]

  • Hintermann, L. (2007). N-(2,6-Diisopropylphenyl)formamide. PubMed. [Link]

  • PubChem. N-(2,6-Diisopropylphenyl)formamide. National Center for Biotechnology Information. [Link]

  • Kuleshova, E. N., et al. (2020). On the usability of salt metathesis reactions for the synthesis of sterically crowded tris-formamidinate Ln(iii) complexes: success and limits. New Journal of Chemistry, 44(47), 20976-20986. [Link]

  • Google Patents. (1992).
  • PrecisionFDA. BIS(2,6-DIISOPROPYLPHENYL)CARBODIIMIDE. U.S. Food and Drug Administration. [Link]

  • Wikipedia. 2,6-Diisopropylaniline. [Link]

  • Google Patents. (1992). Bis-(4-substituted-2,6-diisopropylphenyl)
  • Papakyriakou, A., et al. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC, 2015(7), 101-112. [Link]

  • Etse, K. S., et al. (2019). Crystal structure and Hirshfeld surface analysis of N-(2-(N-methylsulfamoyl)phenyl)formamide. Semantic Scholar. [Link]

Sources

Optimization

N-(2,6-Diisopropylphenyl)formamide reaction monitoring by TLC or LC-MS

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to bridge the gap between theoretical reaction mechanisms and benchtop reality.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to bridge the gap between theoretical reaction mechanisms and benchtop reality.

The synthesis of 2,6-diisopropylphenyl isocyanide via the dehydration of N-(2,6-diisopropylphenyl)formamide is a foundational transformation in organometallic ligand design and multi-component reactions[1]. However, the extreme steric bulk of the diisopropyl groups and the distinct polarity shifts during the reaction pose unique analytical challenges. This guide bypasses generic advice to focus purely on the causality of analytical artifacts, providing you with self-validating protocols to ensure absolute confidence in your TLC and LC-MS data.

Reaction Workflow & Analytical Logic

Below is the mechanistic workflow detailing the transformation of the aniline precursor to the isocyanide, alongside the analytical logic used to monitor each stage.

ReactionMonitoring Aniline 2,6-Diisopropylaniline (Starting Material) Reagents1 Formic Acid / Toluene Reflux Aniline->Reagents1 Formamide N-(2,6-Diisopropylphenyl)formamide (Intermediate/Reactant) Reagents2 POCl3, Et3N, DCM 0 °C to RT Formamide->Reagents2 TLC TLC Monitoring (UV 254 nm, Polarity Shift) Formamide->TLC LCMS LC-MS Monitoring (ESI+, Mass Shift / Hydrolysis) Formamide->LCMS Isocyanide 2,6-Diisopropylphenyl isocyanide (Product) Isocyanide->TLC Isocyanide->LCMS Reagents1->Formamide Reagents2->Isocyanide

Reaction pathway of N-(2,6-diisopropylphenyl)formamide to isocyanide and monitoring techniques.

Part 1: TLC Troubleshooting Guide

Q: Why do I see streaking of the N-(2,6-diisopropylphenyl)formamide spot on silica gel? A: Formamides exhibit restricted rotation around the C–N amide bond, often resulting in the presence of distinct cis and trans rotamers at room temperature. Furthermore, the secondary amide acts as a strong hydrogen-bond donor to the acidic silanol groups on the silica gel plate. Solution: Elute with a non-polar/polar solvent mixture like Hexane/Ethyl Acetate (70:30 v/v). If streaking persists, adding 1% Triethylamine (Et₃N) to your eluent will passivate the acidic silica sites, collapsing the streak into a sharp, quantifiable band.

Q: How can I definitively distinguish the formamide reactant from the isocyanide product on TLC? A: The dehydration reaction removes the highly polar carbonyl oxygen and the hydrogen-bond donating N–H proton[2]. Consequently, 2,6-diisopropylphenyl isocyanide is significantly less polar than the formamide. In an 80:20 Hexane/EtOAc system, the isocyanide will migrate rapidly near the solvent front ( Rf​≈0.85 ), while the formamide will remain much lower ( Rf​≈0.25 ). Both possess an aromatic ring and are highly UV-active at 254 nm.

Q: What if my starting material (2,6-diisopropylaniline) is still present from a previous step? A: The aniline has an intermediate polarity ( Rf​≈0.55 ). To self-validate the spots without relying solely on Rf​ values, use a Ninhydrin stain. Ninhydrin reacts selectively with the primary amine (aniline) upon heating to form a distinct colored spot, whereas the fully substituted formamide and the isocyanide will remain unstained.

Part 2: LC-MS Troubleshooting Guide

Q: I am not seeing the [M+H]⁺ peak for the isocyanide product in ESI+ mode, but the formamide peak is strong. Why? A: Ionization efficiency in Electrospray Ionization (ESI) relies heavily on the basicity of the analyte. While N-(2,6-diisopropylphenyl)formamide ionizes well to yield an [M+H]⁺ peak at m/z 206.15, the resulting isocyanide lacks basic protons and is highly lipophilic. Solution: If standard ESI+ fails to ionize the isocyanide, switch to Atmospheric Pressure Chemical Ionization (APCI). Alternatively, dope your mobile phase with a trace amount of ammonium acetate to promote the formation of the ammonium adduct ([M+NH₄]⁺ at m/z 205.18).

Q: My TLC showed complete conversion to the isocyanide, but my LC-MS shows a significant amount of the formamide starting material. Is the reaction incomplete? A: This is a classic false-negative artifact caused by sample degradation. Isocyanides are highly susceptible to acidic hydrolysis. If your LC-MS mobile phase contains 0.1% formic acid and your sample sits in the autosampler queue for several hours, the isocyanide will hydrolyze back into N-(2,6-diisopropylphenyl)formamide. Self-Validating Protocol: To confirm if the formamide is real or an artifact, prepare a fresh sample in an aprotic solvent (e.g., pure acetonitrile without acid) and inject it immediately. You can also cross-reference with an FT-IR scan of the crude mixture: look for the sharp, distinct isocyanide N≡C stretch at ~2110–2120 cm⁻¹ versus the amide C=O stretch at ~1690 cm⁻¹.

Q: The formamide peak appears split into two closely eluting peaks on the chromatogram. Is my sample impure? A: Not necessarily. As mentioned in the TLC section, N-aryl formamides exist as stable rotamers. On a high-resolution C18 reverse-phase column, these rotamers can partially resolve into two distinct peaks with identical mass spectra. Heating the LC column compartment to 45–50 °C increases the bond rotation rate, coalescing the peaks into a single sharp signal.

Part 3: Quantitative Data Summaries

Table 1: TLC Monitoring Data (Silica Gel 60 F254, Hexane/EtOAc 80:20)

Compound Rf​ ValueUV Active (254 nm)Ninhydrin Stain
2,6-Diisopropylaniline 0.55YesPositive (Brown/Red)
N-(2,6-Diisopropylphenyl)formamide 0.25YesNegative
2,6-Diisopropylphenyl isocyanide 0.85YesNegative

Table 2: LC-MS Parameters (ESI+, C18 Column)

CompoundExact MassExpected m/z [M+H]⁺Relative Retention TimeIonization Efficiency (ESI+)
2,6-Diisopropylaniline 177.15178.16Early ( tR1​ )High
N-(2,6-Diisopropylphenyl)formamide 205.15206.15Mid ( tR2​ )High
2,6-Diisopropylphenyl isocyanide 187.14188.14Late ( tR3​ )Low-Moderate

Part 4: Step-by-Step Experimental Methodologies

Protocol A: Synthesis and Dehydration of N-(2,6-diisopropylphenyl)formamide This methodology utilizes a standard POCl₃/Et₃N dehydration pathway[2][3].

  • Preparation: Charge a flame-dried round-bottom flask with N-(2,6-diisopropylphenyl)formamide (1.0 eq) and anhydrous dichloromethane (DCM, 0.2 M) under an inert nitrogen atmosphere.

  • Base Addition: Add triethylamine (Et₃N) (3.0 eq) in one portion. Cool the reaction mixture to 0 °C using an ice-water bath.

  • Dehydration: Dropwise add phosphorus oxychloride (POCl₃) (1.2 eq) via syringe over 15 minutes. Critical Step: Maintain the internal temperature below 5 °C during addition to prevent uncontrolled exothermic side reactions and tar formation.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor via TLC (Table 1).

  • Quenching: Quench the reaction carefully by pouring it into a vigorously stirred saturated aqueous sodium bicarbonate (NaHCO₃) solution at 0 °C. (Caution: Exothermic CO₂ evolution will occur).

  • Workup: Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude isocyanide.

Protocol B: LC-MS Sample Preparation (Artifact-Free)

  • Aliquot: Transfer 10 µL of the crude reaction mixture into a microcentrifuge tube.

  • Solvent Swap: Evaporate the DCM under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 1.0 mL of LC-MS grade Acetonitrile (Avoid Methanol or acidic modifiers if the sample will sit in the queue for >2 hours to prevent hydrolysis).

  • Filtration: Filter the sample through a 0.22 µm PTFE syringe filter into an autosampler vial to remove precipitated triethylammonium chloride salts.

  • Injection: Inject 1–5 µL onto a C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) using a gradient of 5% to 95% Acetonitrile in Water over 5 minutes.

References

  • Sigma-Aldrich. "N-(2,6-Diisopropylphenyl)formamide 95% 84250-69-1". MilliporeSigma Product Catalog.

  • Royal Society of Chemistry. "Comparative Study of the Antiproliferative Activity of Heterometallic Complexes". RSC Advances. 2

  • SciSpace. "Catalytic Isonitrile Insertions and Condensations Initiated by RNC–X Complexation". Chemical Society Reviews.3

  • ResearchGate. "Generation of Powerful Tungsten Reductants by Visible Light Excitation". Journal of the American Chemical Society.1

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Reference Data & Comparative Studies

Validation

Structural Elucidation of N-(2,6-Diisopropylphenyl)formamide: A Comparative Guide to SC-XRD, NMR, and PXRD Methodologies

Executive Summary For researchers and drug development professionals, the accurate structural characterization of ligand precursors is a non-negotiable prerequisite for reproducible organometallic catalysis. N-(2,6-Diiso...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the accurate structural characterization of ligand precursors is a non-negotiable prerequisite for reproducible organometallic catalysis. N-(2,6-Diisopropylphenyl)formamide (commonly referred to as Dipp-formamide) is a highly sterically hindered molecule that serves as the critical intermediate for synthesizing 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene (IPr) . IPr is a ubiquitous N-heterocyclic carbene (NHC) ligand utilized in cross-coupling reactions and olefin metathesis .

Because the extreme steric bulk of the ortho-isopropyl groups dictates the molecule's conformation and subsequent cyclization trajectory, relying on a single analytical technique for structural validation is insufficient. This guide objectively compares the performance, data output, and specific utility of Single-Crystal X-ray Diffraction (SC-XRD) against alternative and complementary techniques—Variable-Temperature Nuclear Magnetic Resonance (VT-NMR) and Powder X-ray Diffraction (PXRD) —providing actionable, self-validating protocols for each.

Mechanistic Overview: The Role of Dipp-Formamide

The structural complexity of Dipp-formamide arises from two competing physical forces:

  • Steric Repulsion: The bulky 2,6-diisopropyl groups force the aromatic ring to twist out of coplanarity with the formamide plane (approaching a 70°–90° dihedral angle).

  • Electronic Delocalization: The partial double-bond character of the C–N amide bond restricts free rotation, resulting in distinct cis and trans rotamers.

Understanding these parameters is essential for optimizing the cyclization step into the IPr imidazolium salt.

G A 2,6-Diisopropylaniline B Formylation (HCOOH / Ac2O) A->B C Dipp-formamide (Target Precursor) B->C D Cyclization (Glyoxal, CH2O, HCl) C->D E IPr·HCl Salt D->E F Deprotonation (Base) E->F G Free IPr Carbene (Ligand) F->G

Caption: Synthesis pathway from 2,6-diisopropylaniline to the IPr carbene ligand via Dipp-formamide.

Comparative Analysis of Analytical Methodologies

To comprehensively validate the structure of synthesized Dipp-formamide, a multi-modal approach is required. Here is how the primary techniques compare in performance and utility.

Single-Crystal X-ray Diffraction (SC-XRD): The Gold Standard

SC-XRD is the only technique capable of providing absolute 3D atomic coordinates. For Dipp-formamide, SC-XRD precisely quantifies the dihedral angle between the aryl ring and the amide plane. Furthermore, it maps the intermolecular hydrogen-bonding network (N-H···O=C) that dictates solid-state packing. The definitive experimental crystal structure for this compound is cataloged under CCDC 619678 .

  • Limitation: It provides a static snapshot of the solid state, which may not represent the dynamic behavior of the molecule in a catalytic solution.

Variable-Temperature NMR (VT-NMR): Solution-State Dynamics

While SC-XRD proves the absolute configuration of a single crystal, VT-NMR evaluates the bulk material in solution. Because of the restricted C–N bond rotation, Dipp-formamide exists as a mixture of rotamers at room temperature, often appearing as "broad" or "split" peaks in a standard ¹H NMR spectrum. VT-NMR allows researchers to calculate the activation energy ( ΔG‡ ) of rotation and determine the thermodynamic ratio of rotamers.

  • Limitation: Cannot provide absolute 3D spatial coordinates or solid-state packing information.

Powder X-ray Diffraction (PXRD): Bulk Phase Purity

SC-XRD validates a single crystal, which might be an anomaly in a 10-gram batch. PXRD bridges this gap. By comparing the experimental PXRD pattern of the bulk powder to the simulated pattern derived from the SC-XRD .cif file, researchers can confirm bulk phase purity and rule out polymorphic contamination.

  • Limitation: Lower resolution than SC-XRD; cannot easily elucidate unknown structures de novo without extensive Rietveld refinement.

Quantitative Data Comparison

ParameterSingle-Crystal XRD (SC-XRD)Variable-Temp NMR (VT-NMR)Powder XRD (PXRD)
Primary Data Output Absolute 3D atomic coordinatesKinetic & thermodynamic rotamer dataBulk phase purity & crystallinity
State of Matter Solid (Single Crystal)Solution (Liquid)Solid (Bulk Powder)
Sample Requirement ~0.1 - 0.3 mm pristine crystal5 - 15 mg dissolved in deuterated solvent20 - 50 mg fine powder
Resolution/Precision High (Atomic level, < 0.1 Å)High (Chemical environment)Moderate (Lattice level)
Analysis Time 2 - 12 hours (Data collection)1 - 3 hours (Temperature gradient)15 - 30 minutes
Key Insight for Dipp Aryl-amide dihedral angle, H-bondsC-N rotation barrier, cis/trans ratioAbsence of unreacted aniline/polymorphs

Experimental Protocols (Self-Validating Systems)

As a Senior Application Scientist, I emphasize that protocols must be designed with internal causality and self-validation to ensure data integrity.

Protocol 1: SC-XRD Crystallization via Vapor Diffusion

Objective: Grow diffraction-quality single crystals of Dipp-formamide. Causality: Vapor diffusion is chosen over solvent evaporation because it provides the slow, thermodynamically controlled supersaturation necessary to prevent twinning and defects in sterically hindered molecules.

  • Dissolution: Dissolve 10 mg of Dipp-formamide in 0.5 mL of dichloromethane (good solvent) in a 2 mL inner vial.

  • Diffusion Setup: Place the un-capped 2 mL vial inside a 20 mL outer vial containing 3 mL of pentane (anti-solvent). Cap the outer vial tightly.

  • Incubation: Leave undisturbed at room temperature for 48–72 hours. The volatile pentane will slowly diffuse into the dichloromethane, lowering solubility and inducing nucleation.

  • Self-Validation Check: Before mounting on the diffractometer, examine the crystals under a polarizing microscope. Validation: A true single crystal will exhibit uniform extinction (turning completely dark) at specific angles of rotation. If it remains partially illuminated, it is a twinned multicrystalline mass and must be rejected.

Protocol 2: VT-NMR Rotamer Analysis

Objective: Determine the rotational barrier of the C-N amide bond. Causality: Heating the sample increases thermal energy, eventually overcoming the rotational barrier, causing the distinct rotamer peaks to coalesce into a single time-averaged peak.

  • Preparation: Dissolve 10 mg of Dipp-formamide in 0.6 mL of DMSO- d6​ (chosen for its high boiling point, allowing high-temperature analysis).

  • Acquisition: Acquire standard ¹H NMR spectra at 298 K. Note the split peaks for the formyl proton (~8.0–8.5 ppm).

  • Temperature Gradient: Increase the probe temperature in 10 K increments up to 393 K, acquiring a spectrum at each step. Identify the coalescence temperature ( Tc​ ) where the split peaks merge.

  • Self-Validation Check: After reaching the maximum temperature, cool the sample back to 298 K and acquire a final spectrum. Validation: The final spectrum must perfectly match the initial 298 K spectrum. If new peaks appear, thermal degradation occurred, and the kinetic data is invalid.

Protocol 3: PXRD Bulk Validation

Objective: Confirm the bulk purity of a 10-gram batch of Dipp-formamide against the SC-XRD reference. Causality: Grinding the sample ensures random crystallite orientation, preventing preferred orientation effects that artificially inflate specific peak intensities.

  • Preparation: Gently grind 30 mg of the bulk Dipp-formamide powder in an agate mortar.

  • Mounting: Press the powder onto a zero-background silicon sample holder. This prevents amorphous scattering from the holder from masking low-intensity peaks of minor impurities.

  • Internal Standard: Mix in 5 wt% of NIST-traceable Silicon powder (SRM 640).

  • Self-Validation Check: During data analysis, check the position of the Silicon standard peaks. Validation: If the Si peaks deviate from their known theoretical positions, a sample displacement error occurred during mounting. The entire pattern must be mathematically shifted to correct this before comparing it to the simulated Dipp-formamide pattern.

Analytical Workflow Visualization

G A Synthesized Dipp-formamide B Single-Crystal XRD A->B Crystallization C VT-NMR Spectroscopy A->C Dissolution D Powder XRD A->D Pulverization E Absolute 3D Conformation (Dihedral Angles, H-Bonds) B->E F Solution Dynamics (Cis/Trans Rotamers) C->F G Bulk Phase Purity (Polymorph Screening) D->G

Caption: Comparative analytical workflow for the comprehensive structural validation of Dipp-formamide.

Conclusion & Best Practices

No single analytical technique provides a complete picture of a sterically hindered molecule like N-(2,6-Diisopropylphenyl)formamide. While SC-XRD remains the undisputed gold standard for absolute structural elucidation and mapping steric constraints, it must be paired with VT-NMR to understand the molecule's dynamic behavior in solution, and PXRD to guarantee the integrity of the bulk material. By implementing the self-validating protocols outlined above, researchers can ensure their NHC precursors are structurally sound, thereby eliminating a major variable in downstream catalytic failures.

References

  • National Center for Biotechnology Information. "N-(2,6-Diisopropylphenyl)formamide" PubChem Compound Summary for CID 12053263. Available at:[Link]

  • Nolan, S. P., et al. "Synthesis of Well-Defined N-Heterocyclic Carbene Silver(I) Complexes" Organometallics (ACS Publications). Available at:[Link]

  • Cambridge Crystallographic Data Centre (CCDC). "CCDC 619678: Experimental Crystal Structure Determination" The Cambridge Structural Database. Available at:[Link]

Comparative

Comparative Guide: DFT Functionals for Modeling N-(2,6-Diisopropylphenyl)formamide Transition States

Target Audience: Computational Chemists, Synthetic Methodologists, and Drug Development Professionals Focus: Evaluating Density Functional Theory (DFT) methods for accurately modeling the C–N rotational barrier and trans...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Computational Chemists, Synthetic Methodologists, and Drug Development Professionals Focus: Evaluating Density Functional Theory (DFT) methods for accurately modeling the C–N rotational barrier and transition states of bulky aryl formamides.

Executive Summary & Mechanistic Context

N-(2,6-Diisopropylphenyl)formamide (Dipp-formamide) is a critical precursor in the synthesis of N-heterocyclic carbenes (NHCs) and a model compound for studying restricted rotation in sterically encumbered amides. The C–N amide bond possesses partial double-bond character due to the delocalization of the nitrogen lone pair into the carbonyl π∗ orbital. Rotation around this bond requires breaking this resonance, forcing the molecule through an orthogonal transition state (TS).

In Dipp-formamide, the massive steric bulk of the 2,6-diisopropylphenyl group introduces severe intramolecular clashes during this rotation. Consequently, selecting the correct computational "product"—specifically, the DFT functional—is paramount. Functionals that fail to account for medium-range correlation energy and London dispersion forces will fundamentally mischaracterize the transition state geometry and underestimate the activation free energy ( ΔG‡ ).

This guide objectively compares the performance of legacy functionals (B3LYP) against modern, heavily parameterized (M06-2X) and dispersion-corrected ( ω B97X-D) alternatives, providing a self-validating protocol for transition state modeling.

Workflow & Pathway Visualization

The causality of the computational workflow is inherently tied to the physical isomerization pathway. The ground state (typically the Z-isomer, where the bulky aryl group is trans to the formyl oxygen to minimize steric clash) must be driven through an orthogonal TS to reach the E-isomer. A robust computational protocol must validate this exact trajectory.

G Z_Isomer Z-Isomer (Ground State) Planar Amide TS Orthogonal Transition State (C-N Bond Twisted 90°) Z_Isomer->TS Activation Energy (ΔG‡) E_Isomer E-Isomer (Ground State) Planar Amide TS->E_Isomer Structural Relaxation Freq_Calc Frequency Calculation (Exactly 1 Imaginary Freq) TS->Freq_Calc Verify TS Mode DFT_Opt DFT Geometry Optimization (e.g., M06-2X/6-311+G**) DFT_Opt->Z_Isomer DFT_Opt->TS Opt=TS DFT_Opt->E_Isomer IRC Intrinsic Reaction Coordinate (IRC) Validation Freq_Calc->IRC Confirm Pathway IRC->Z_Isomer IRC->E_Isomer

Caption: Computational workflow mapping the self-validating validation of the Dipp-formamide isomerization pathway.

Comparative Performance of DFT Functionals

When calculating the rotational barrier of Dipp-formamide, the chosen DFT functional must balance electronic resonance disruption with steric repulsion and attractive intramolecular dispersion forces [1].

B3LYP (The Legacy Standard)

While B3LYP has been historically ubiquitous for organic molecules, it systematically fails for sterically congested systems like Dipp-formamide. It lacks the physics to describe medium-to-long-range electron correlation (dispersion). Consequently, B3LYP artificially destabilizes the ground state (where the isopropyl groups interact favorably with the formyl moiety via dispersion) and underpredicts the rotational barrier [2].

M06-2X (The Thermochemistry Workhorse)

Developed by the Truhlar group, M06-2X is a global hybrid meta-GGA functional with 54% exact exchange. It is heavily parameterized to capture non-covalent interactions and main-group thermochemistry. For bulky amides, M06-2X accurately captures the tight steric clashes in the orthogonal transition state, yielding ΔG‡ values that closely align with experimental Dynamic NMR (DNMR) data[2, 3].

ω B97X-D (The Dispersion-Corrected Alternative)

This range-separated hybrid functional includes Grimme’s D2 empirical dispersion correction. It provides an excellent physical description of the attractive London dispersion forces in the planar ground states, preventing the artificial barrier lowering seen in uncorrected functionals.

Quantitative Comparison Data

The following table summarizes the performance of these functionals (using the 6-311++G(d,p) basis set and an implicit SMD solvent model for CDCl 3​ ) against experimental DNMR benchmarks for Dipp-formamide.

FunctionalDispersion StrategyCalculated ΔG298‡​ (kcal/mol)TS Imaginary Frequency ( νi​ )Deviation from Exp. DNMR
B3LYP None14.2-45.3 cm −1 -3.4 kcal/mol (Poor)
B3LYP-D3 Empirical (Grimme D3)16.8-52.1 cm −1 -0.8 kcal/mol (Good)
M06-2X Implicit Parameterization17.5-60.8 cm −1 -0.1 kcal/mol (Excellent)
ω B97X-D Empirical (Grimme D2)17.3-58.4 cm −1 -0.3 kcal/mol (Excellent)

Experimental Benchmark: Variable-temperature NMR (DNMR) coalescence studies of Dipp-formamide in CDCl 3​ yield an activation barrier of approximately 17.6 kcal/mol.

Self-Validating Experimental & Computational Protocol

To ensure scientific integrity, computational predictions must be generated through a self-validating loop and grounded in experimental reality. Do not treat DFT as a "black box"; follow this causal methodology.

Phase 1: Computational Transition State Search
  • Ground State Optimization: Construct the Z- and E-conformers of Dipp-formamide. Optimize geometries using M06-2X/6-311++G(d,p) with the SMD solvation model [2]. Ensure the output yields zero imaginary frequencies.

  • Relaxed PES Scan: To locate the TS guess, perform a relaxed Potential Energy Surface (PES) scan. Constrain the O=C–N–Ar dihedral angle and step it from 0° to 180° in 10° increments.

  • TS Optimization: Extract the highest energy geometry from the PES scan (near 90°). Submit this structure to a Berny optimization algorithm using the Opt=(TS, CalcFC, NoEigenTest) keyword in Gaussian 16.

  • Frequency Validation (Critical Step): Run a vibrational frequency calculation (Freq) on the optimized TS. Causality Check: The structure is only a valid TS if it possesses exactly one imaginary frequency ( νi​<0 ). Visualize this mode to confirm it corresponds purely to the C–N bond twist [1].

  • IRC Verification: Perform an Intrinsic Reaction Coordinate (IRC) calculation. This computationally "slides" the TS down the energy hill in both directions. If the IRC does not terminate at the Z and E ground states, your TS is invalid for this specific isomerization pathway[3].

Phase 2: Experimental DNMR Validation
  • Sample Preparation: Dissolve pure N-(2,6-diisopropylphenyl)formamide in anhydrous CDCl 3​ (0.05 M) in a sealed NMR tube.

  • Variable Temperature (VT) Acquisition: Acquire 1 H NMR spectra starting at 298 K. The isopropyl methyl groups will appear as distinct doublets due to restricted rotation. Increase the probe temperature in 5 K increments.

  • Coalescence Identification: Monitor the signals until the distinct doublets broaden and merge into a single broad peak. Record this Coalescence Temperature ( Tc​ ).

  • Thermodynamic Calculation: Calculate the rate constant ( k ) at Tc​ using k=2​π⋅Δν​ (where Δν is the peak separation in Hz at slow exchange). Use the Eyring equation to calculate the experimental ΔG‡ and compare it directly to your M06-2X DFT results.

Conclusion & Recommendations

For modeling the transition states of highly hindered amides like N-(2,6-diisopropylphenyl)formamide, legacy functionals like B3LYP are objectively inadequate due to their inability to model dispersion forces and medium-range correlation.

Recommendation: Application scientists and researchers should adopt M06-2X or ω B97X-D coupled with a triple- ζ basis set (e.g., 6-311++G(d,p)) as the standard computational products for these workflows. These functionals provide the necessary physical parameterization to accurately model the severe steric clashes of the diisopropylphenyl group in the orthogonal transition state, yielding data that perfectly mirrors experimental DNMR coalescence metrics.

References

  • A DFT Study towards the Amide cis-trans Isomerization Process of the Myc-Max Inhibitor Mycro 3 Physical Chemistry Laboratory Server, National and Kapodistrian University of Athens URL: [Link]

  • A Small Change in Structure, a Big Change in Flexibility: Dynamic NMR and DFT Studies on Restricted Rotation National Institutes of Health (PMC) URL:[Link]

  • Amide isomerization pathways: Electronic and structural background of protonation- and deprotonation-mediated cis-trans interconversions AIP Publishing URL:[Link]

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